PF-04753299

Catalog No.
S539120
CAS No.
M.F
C18H21NO4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04753299

Product Name

PF-04753299

IUPAC Name

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1

InChI Key

GDYIQUFNICPYHF-GOSISDBHSA-N

SMILES

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C

solubility

Soluble in DMSO

Synonyms

PF-04753299

Canonical SMILES

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C

Isomeric SMILES

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C

The exact mass of the compound (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide is 347.1191 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04753299 LpxC inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

PF-04753299 inhibits the LpxC enzyme, which performs the first committed and irreversible step in the lipid A biosynthesis pathway [1] [2]. Lipid A is the membrane anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria [3].

  • Target Enzyme: LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) [2].
  • Biological Consequence: Inhibition halts lipid A production, leading to an imbalance in membrane synthesis, impaired outer membrane integrity, and ultimately bacterial cell death [3].
  • Structural Basis: Like other LpxC inhibitors, this compound is expected to contain:
    • A zinc-binding group (likely a hydroxamate) that chelates the zinc ion in the LpxC active site [1].
    • A hydrophobic region that occupies the enzyme's substrate passage [1].
    • A linker connecting these two parts [1].

The diagram below illustrates the pathway of lipid A synthesis and the point of inhibition by this compound.

UDP_GlcNAc UDP-GlcNAc & Acyl-ACP LpxA LpxA UDP_GlcNAc->LpxA UDP_3O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP_3O_acyl_GlcNAc LpxC LpxC UDP_3O_acyl_GlcNAc->LpxC UDP_3O_acyl_Glcosamine UDP-3-O-acyl-Glcosamine LpxC->UDP_3O_acyl_Glcosamine PF_04753299 This compound (Inhibitor) PF_04753299->LpxC Inhibits Lipid_A Lipid A (Outer Membrane Anchor) UDP_3O_acyl_Glcosamine->Lipid_A 7 more steps

Inhibition of LpxC disrupts the lipid A biosynthesis pathway.

Experimental Characterization & Data

The binding and antibacterial activity of this compound have been characterized through specific experimental protocols.

Binding Affinity and Stabilization

A Thermal Shift Assay demonstrated that this compound binds directly to and stabilizes the LpxC protein [3].

  • Protocol: Purified LpxC protein is mixed with a fluorescent dye (BODIPY FL L-cystine) and the compound. The temperature is increased, and the protein's melting temperature ((T_m)) is determined by a sharp increase in fluorescence as the protein unfolds and exposes cysteine residues. A higher (T_m) indicates compound binding and stabilization [3].
  • Result: this compound increased the melting temperature of LpxC by 5.5°C ((\Delta T_m)), from 54°C (DMSO control) to 59.5°C [3].
Antibacterial Potency

The minimum inhibitory concentration (MIC) determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Protocol: Bacteria (e.g., E. coli) are inoculated into a liquid growth medium containing serial dilutions of this compound. After incubation, the MIC is determined as the lowest concentration with no visible growth [3].
  • Results: The MIC value for this compound against E. coli W3110 was found to be 1 µg/mL [3]. The table below summarizes key quantitative data for this compound and a closely related analog.
Compound Name Molecular Formula Molecular Weight Target IC₅₀ vs LpxC MIC vs E. coli Melting Temp. Shift ((\Delta T_m))
This compound C₁₈H₂₁NO₄S [4] 347.43 g/mol [4] 1.37 nM [4] 1 µg/mL [3] +5.5°C [3]
PF-05081090 Information not provided in search results Information not provided in search results Information not provided in search results 0.2 µg/mL [3] +5.5°C [3]

Key Research Applications and Protocols

This compound serves as a critical tool compound in microbiological research, primarily in two areas:

  • Chemical Genetics: It is used to study the function of LpxC and the cellular response to its inhibition [3] [5]. Researchers use it to create hypersensitized bacterial strains for screening new compounds [5].
  • Studying Resistance: The compound is used in deep mutational scanning studies to understand how bacteria develop resistance to LpxC inhibitors, which helps rank lead compounds for further development [6].

A key application is profiling cell-envelope antibiotic interactions using a barcoded transposon mutant library, as visualized below.

LibGen 1. Generate Barcoded Transposon Mutant Library AntibioticExp 2. Challenge with Sub-inhibitory this compound LibGen->AntibioticExp DNA 3. Harvest Genomic DNA & Amplify Barcodes AntibioticExp->DNA Seq 4. High-throughput Sequencing (BarSeq) DNA->Seq Analysis 5. Fitness Analysis Identifies Enriched/Depleted Mutants Seq->Analysis

Workflow for identifying genetic determinants of susceptibility to LpxC inhibition.

Future Research Directions

Despite the promise of LpxC as a target, developing inhibitors for clinical use has been challenging. Research with tool compounds like this compound informs future work:

  • Overcoming Toxicity: Early clinical candidates were discontinued due to cardiovascular toxicity, driving the development of safer inhibitors like LPC-233, which shows an improved safety profile in preclinical models [7].
  • Expanding Spectrum: A key goal is to broaden activity against problematic pathogens like Acinetobacter baumannii [1].
  • Understanding Varied Responses: Research shows that different LpxC inhibitors, despite targeting the same enzyme, can elicit distinct cellular responses in bacteria, suggesting a need for compound-specific profiling [3].

References

PF-04753299 Gram-negative bacterial infections

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Activity

PF-04753299 exerts its antibacterial effect by specifically inhibiting the LpxC enzyme, which catalyzes the first committed step in the biosynthesis of lipid A, the core component of LPS [1]. Disruption of this pathway compromises the integrity of the outer membrane.

The table below summarizes key experimental data and the mechanism of action for this compound:

Aspect Details
Molecular Target LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) [1].
Target Role Second enzyme in the Raetz pathway for lipid A biosynthesis; a major regulatory point in LPS synthesis [2].
Mechanism Inhibition blocks lipid A production, leading to an impaired outer membrane barrier and eventual cell death [1].
Primary Organisms Tested Escherichia coli, Burkholderia cenocepacia [1] [3].
Quantitative Activity (MIC) 0.18 µg/mL (against Burkholderia cenocepacia clinical isolate K56-2) [3].
Key Experimental Finding Treatment sensitizes E. coli to antibiotics like vancomycin and rifampin, which normally cannot cross the intact outer membrane [1].

Experimental Protocols for Key Assays

To evaluate this compound, researchers use standard microbiological and biochemical techniques. Key methodologies from the literature are detailed below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth [4] [3].

  • Materials:
    • Cation-adjusted Mueller Hinton Broth (CAMHB) as the growth medium [3].
    • This compound stock solution, typically dissolved in 100% DMSO and stored at -80°C [4].
    • Sterile, non-treated 96-well microplates [4].
  • Procedure:
    • Prepare a serial dilution of this compound in the assay broth. A common scheme is two-fold serial dilutions across the plate [3].
    • Standardize the final concentration of DMSO in all wells (e.g., 0.5% v/v) to avoid solvent toxicity [4].
    • Inoculate each well with a standardized bacterial suspension to achieve a final density of approximately 5 × 10^5 CFU/mL [3].
    • Include growth control (bacteria, no drug) and sterility control (broth only) wells.
    • Incubate the plate at 35°C for 18-20 hours [4].
    • The MIC is read as the lowest drug concentration that completely prevents visible turbidity.
Outer Membrane Permeabilization Assay

This assay tests the ability of this compound to compromise the outer membrane by measuring sensitivity to hydrophobic antibiotics [1].

  • Principle: An intact Gram-negative outer membrane is highly impermeable to large, hydrophobic antibiotics. Increased susceptibility indicates a disrupted membrane.
  • Procedure:
    • Grow the test organism (e.g., E. coli) to mid-log phase.
    • Expose the bacteria to a sub-inhibitory concentration of this compound.
    • In parallel, challenge the cells with antibiotics like vancomycin or rifampin, to which a intact Gram-negative outer membrane is normally impermeable [1].
    • Monitor bacterial growth via optical density over time.
    • Interpretation: A synergistic reduction in growth in the combination (this compound + vancomycin/rifampin) compared to either agent alone indicates successful outer membrane permeabilization by this compound [1].
Global Proteomic Analysis

This method identifies changes in the bacterial proteome in response to LpxC inhibition, helping to elucidate the full cellular response and potential resistance mechanisms [1].

  • Procedure:
    • Treat and control bacterial cultures are harvested.
    • Proteins are extracted, digested, and labeled for multiplexing.
    • Peptides are analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Data Analysis: Identify proteins with significantly upregulated or downregulated expression in treated samples.
    • Expected Findings: Consistent upregulation of enzymes involved in fatty acid biosynthesis (e.g., FabA, FabB) and other stress response proteins [1].

Cellular Response to LpxC Inhibition

Inhibiting LpxC triggers a complex molecular response in bacteria. The following diagram maps the key pathways and consequences identified in studies of this compound and other LpxC inhibitors in E. coli:

G LpxC_Inhib This compound LpxC Inhibition LpxC_Stab Stabilization of LpxC LpxC_Inhib->LpxC_Stab LPS_Prod Reduced LPS Biosynthesis LpxC_Inhib->LPS_Prod Stress Diverse Stress Responses (Amino Acid & Nucleotide Metabolism) LpxC_Inhib->Stress FtsH_Prot Impaired FtsH-mediated proteolysis of LpxC LpxC_Stab->FtsH_Prot OM_Perm Compromised Outer Membrane Increased Permeability LPS_Prod->OM_Perm Lipid_Imbal Imbalance in LPS/Phospholipid Biosynthesis LPS_Prod->Lipid_Imbal Sens Sensitization to Hydrophobic Antibiotics OM_Perm->Sens LysoPE Accumulation of Lyso-Phosphatidylethanolamine PldA Activation of Phospholipase PldA PldA->LysoPE Lipid_Imbal->PldA FabAB_Ind Induction of FabA & FabB (Unsaturated Fatty Acid Biosynthesis) Lipid_Imbal->FabAB_Ind Lipid_Imbal->Stress

The cellular response involves impaired LpxC degradation and LPS/phospholipid imbalance, leading to outer membrane defects and stress [1].

Research Implications and Future Directions

Research on this compound highlights LpxC as a high-value target. Key implications include:

  • Species-Specific Responses: The response to LpxC inhibition in E. coli is distinct from Pseudomonas aeruginosa, underscoring the need for pathogen-specific studies [1]
  • Combination Therapy Potential: The ability to permeabilize the outer membrane suggests potential for synergy with other antibiotic classes [1]
  • Regulatory Complexity: The involvement of regulators like ObgE and FtsH reveals multiple potential regulatory points that could be exploited or may complicate therapy [5] [2]

References

Comprehensive Technical Guide: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Deacetylase (LpxC) Inhibitor Discovery and Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Executive Summary

The global health threat posed by multidrug-resistant Gram-negative bacteria has accelerated research into novel antibacterial targets, with UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) emerging as one of the most promising candidates. This metalloenzyme catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane lipopolysaccharide in Gram-negative bacteria. The high conservation of LpxC across Gram-negative pathogens, combined with the absence of homologous proteins in mammals, provides an ideal framework for selective antibiotic development. This comprehensive technical review synthesizes current knowledge of LpxC structural biology, inhibitor design strategies, experimental methodologies, and developmental challenges. Despite the clinical setbacks encountered by early candidates like ACHN-975, primarily due to cardiovascular toxicity, recent advances in understanding LpxC's metal cofactor flexibility, catalytic mechanisms, and structure-activity relationships have revitalized the field. The integration of high-throughput screening methodologies with structure-based drug design continues to yield novel chemotypes with improved potency and safety profiles. This guide aims to equip researchers with the technical foundation necessary to advance next-generation LpxC inhibitors through the drug development pipeline.

Introduction and Biological Rationale

The Gram-Negative Antibiotic Resistance Crisis

The World Health Organization has identified multiple multidrug-resistant Gram-negative bacteria as critical priorities on its pathogen priority list, creating an urgent need for antibiotics with novel mechanisms of action. The last antibiotic with a new mechanism against Gram-negative bacteria was approved by the FDA nearly six decades ago, highlighting the innovation gap in antibacterial discovery [1]. Gram-negative bacteria present particular challenges due to their double-membrane structure and efficient efflux pump systems, which collectively limit antibiotic penetration and accumulation. The lipopolysaccharide layer in the outer membrane serves as both a structural component and a defensive barrier against antimicrobial agents, making its biosynthesis pathway an attractive target for therapeutic intervention.

Lipid A Biosynthesis and LpxC Validation

Lipid A biosynthesis follows the conserved Raetz pathway, with LpxC catalyzing the second but first irreversible step: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to form UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate [2] [3]. This reaction represents the first committed step in lipid A production, establishing LpxC as a bottleneck enzyme regulating flux through the entire pathway. Genetic validation studies have confirmed that LpxC is essential for bacterial survival across multiple Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii [4]. The absence of homologous sequences in mammalian genomes further strengthens its therapeutic appeal, minimizing potential off-target effects [1]. Inhibition of LpxC disrupts outer membrane integrity, leading to eventual bacterial cell death, a mechanism distinct from conventional antibiotic classes and thus potentially active against multidrug-resistant strains.

Table 1: Key Characteristics of LpxC as an Antibacterial Target

Property Significance Reference
Essentiality Required for Gram-negative bacterial survival [2]
Conservation High homology across Gram-negative pathogens [1]
Specificity No mammalian homologs identified [4]
Catalytic Function Committed step in lipid A biosynthesis [3]
Mechanism Zinc-dependent deacetylase [3]

LpxC Structural Biology and Catalytic Mechanism

Protein Architecture and Active Site Composition

Structural analyses of LpxC from multiple bacterial species have revealed a conserved two-domain architecture, with each domain featuring a layer of α-helices stacked upon a β-sheet [1]. The active site is formed at the interface of two insertion regions, creating a conserved hydrophobic channel that accommodates the fatty acyl chain of the substrate [1]. The catalytic center features an atypical metal-binding motif consisting of two histidine residues (His78 and His237 in P. aeruginosa) and an aspartic acid (Asp241), which coordinates a zinc ion essential for catalytic activity [1]. This distinctive coordination environment differs from other zinc-dependent deacetylases, providing a structural basis for achieving selective inhibition without cross-reactivity with human metalloenzymes.

Metal Cofactor Flexibility and Catalytic Mechanism

While initially classified as a zinc-dependent enzyme, recent investigations have revealed that LpxC exhibits metal cofactor flexibility, functioning efficiently with either Zn²⁺ or Fe²⁺ as the catalytic metal [3]. The Fe²⁺-bound form demonstrates approximately 6-8-fold higher catalytic activity than the Zn²⁺-bound enzyme, suggesting it may represent the physiologically relevant metalloform in vivo [3]. This cambialistic nature (ability to use different metal cofactors) potentially allows LpxC to maintain function under varying environmental conditions and metal availabilities. The catalytic mechanism follows a conserved deacetylation pathway in which a catalytic water molecule, activated by the metal ion and a conserved aspartate residue, performs a nucleophilic attack on the substrate's acetyl group [5]. The reaction proceeds through a tetrahedral intermediate that collapses to release acetate and the deacetylated product, with the metal ion serving to both polarize the carbonyl group and stabilize the transition state.

G cluster_0 LpxC Catalytic Cycle LpxC LpxC Substrate Substrate LpxC->Substrate Binding Intermediate Intermediate Substrate->Intermediate Metal-assisted nucleophilic attack Product Product MetalCofactor MetalCofactor MetalCofactor->Intermediate Stabilization Inhibitor Inhibitor Inhibitor->LpxC Binding to hydrophobic channel Inhibitor->MetalCofactor Chelation Intermediate->Product Collapse of tetrahedral intermediate

Figure 1: LpxC Catalytic Mechanism and Inhibitor Binding. The diagram illustrates the metal-dependent catalytic cycle of LpxC and the dual binding mechanism of typical inhibitors involving active site metal chelation and hydrophobic channel occupation.

Substrate Recognition and Binding Dynamics

The LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, features three distinct recognition elements: the UDP moiety, which occupies a positively charged pocket; the N-acetylglucosamine group, positioned near the catalytic metal; and the hydroxymyristoyl chain, which extends into the hydrophobic tunnel [3] [1]. Structural studies have revealed that the hydrophobic channel exhibits species-specific variations in dimensions and topology, explaining the differential potency of many inhibitors across bacterial species [1]. The substrate-binding cleft is characterized by a strategic combination of electrostatic interactions for the polar portions and extensive van der Waals contacts for the fatty acyl chain, enabling high-affinity binding despite the structural diversity of the substrate components.

LpxC Inhibitor Classification and Pharmacophore Model

Evolution of LpxC Inhibitors

The development of LpxC inhibitors has progressed through several generations, beginning with the early aryloxazoline derivative L-573,655 reported in 1996 [1]. This was followed by substrate-based inhibitors incorporating hydroxamate zinc-binding groups, such as TU-514, which demonstrated significantly improved potency [1]. The diacetylene-based inhibitor CHIR-090, discovered in the early 2000s, represented a major advance with its slow, tight-binding characteristics and improved pharmacokinetic properties [1]. ACHN-975 became the first LpxC inhibitor to enter human clinical trials in 2012, though development was discontinued due to dose-limiting cardiovascular toxicity (transient hypotension) [6]. This setback prompted increased focus on cardiovascular safety profiling in subsequent inhibitor optimization campaigns.

Comprehensive Pharmacophore Model

Analysis of structure-activity relationships across diverse inhibitor classes has established a consensus pharmacophore comprising four essential components:

  • Zinc-Binding Group (ZBG): Typically a hydroxamic acid or alternative metal-chelating moiety that coordinates the active site zinc ion. The hydroxamate group forms bidentate coordination with the metal ion, contributing significant binding energy [7] [1].

  • Hydrophobic Tail: An extended aromatic or aliphatic system that occupies the substrate's fatty acyl-binding channel. Optimal filling of this hydrophobic tunnel is critical for potency, with longer systems generally enhancing affinity but potentially impacting physicochemical properties [1].

  • Linker Region: A structural spacer connecting the ZBG and hydrophobic tail, often containing hydrogen bond donors/acceptors that interact with protein residues. The linker's conformational rigidity influences binding orientation and residence time [1].

  • UDP-Binding Element: Some advanced inhibitors incorporate moieties that extend toward the UDP-binding pocket, providing additional interactions that enhance affinity and selectivity [1].

Table 2: LpxC Inhibitor Classification and Properties

Inhibitor Class Representative Compounds ZBG Type Potency Range Spectrum of Activity Development Status
Hydroxamic Acids CHIR-090, ACHN-975, LPC-058, LPC-069 Hydroxamate nM range Broad-spectrum (E. coli, P. aeruginosa) Clinical Phase I (ACHN-975)
Non-Hydroxamic Acids LPC-011, Oxadiazole derivatives Varied nM-μM range Species-dependent Preclinical
Difluoromethyl Derivatives LPC-058, LPC-233 Hydroxamate Low nM Includes A. baumannii Preclinical
Prodrug Approaches LPXC-516 phosphate prodrug Hydroxamate nM P. aeruginosa Discontinued
Structure-Activity Relationship Insights

Systematic modification of each pharmacophore element has yielded critical structure-activity relationship insights. For instance, incorporation of difluoromethyl groups in the P2 region (as in LPC-058 and LPC-069) enhances activity against challenging pathogens like A. baumannii, potentially by improving penetration through cellular barriers [1]. The hydrophobic tail optimization must balance potency with physicochemical properties; excessive hydrophobicity can improve enzyme inhibition but compromise solubility and pharmacokinetics [6]. Recent approaches have explored tail modifications with polar groups to maintain channel occupancy while improving aqueous solubility, addressing the pronounced zwitterionic character that complicates formulation of many LpxC inhibitors [6].

Experimental Protocols and Methodologies

Biochemical Assays for LpxC Inhibition
4.1.1 High-Throughput Mass Spectrometry Assay

The RapidFire mass spectrometry platform enables robust high-throughput screening for LpxC inhibitors by directly measuring substrate depletion and product formation. This ratiometric readout minimizes artifacts from detection interference, providing a reliable primary screening method [8] [9].

Protocol Details:

  • Enzyme Preparation: Recombinant LpxC is expressed and purified under anaerobic conditions when assessing Fe²⁺-dependent activity to prevent oxidation [3].
  • Reaction Conditions: Assay buffer typically contains 20 mM bis-tris propane (pH 7.5), 10 mM TCEP (for Fe²⁺ stabilization), and 0.5-5 nM enzyme [3].
  • Substrate Concentration: Use [¹⁴C]-UDP-3-O-(3-hydroxymyristoyl)-N-acetyl-glucosamine at concentrations ranging from 50 nM to 4 μM to determine steady-state kinetic parameters [3].
  • High-Throughput Implementation: The assay demonstrated a median Z' factor of 0.74 when screening >700,000 compounds, indicating excellent robustness for large-scale screening campaigns [9].
4.1.2 Radiometric Deacetylase Assay

The traditional radiometric assay provides a sensitive method for measuring LpxC activity through separation of radiolabeled substrate and product.

Protocol Details:

  • Substrate Preparation: [¹⁴C]-acetyl-labeled UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine is synthesized enzymatically [3].
  • Reaction Quenching: Alkaline hydrolysis with NaOH cleaves the myristoyl chain after the deacetylation reaction for easier separation [3].
  • Product Separation: Substrate and product are resolved by TLC on PEI-cellulose plates using 0.1 M guanidinium HCl as the mobile phase [3].
  • Quantification: Radiolabeled spots are visualized by scintillation counting, and initial rates are determined from the linear portion of the reaction progress curve (<20% conversion) [3].
Biophysical Binding Studies
4.2.1 Thermal Shift Assay

The thermal stability shift assay monitors protein denaturation temperature changes upon ligand binding, providing confirmation of direct LpxC-inhibitor interaction [9].

Protocol Details:

  • Sample Preparation: LpxC (1-2 mg/mL) is combined with inhibitor (typically 10-100 μM) in appropriate buffer [9].
  • Fluorescent Probe: SYPRO Orange dye is added to monitor protein unfolding [9].
  • Temperature Ramp: Samples are heated from 25°C to 95°C with fluorescence measurement at 1°C intervals [9].
  • Data Analysis: Melting temperature (Tₘ) shifts ≥1°C suggest compound binding, with larger shifts generally indicating stronger interactions [9].
4.2.2 X-Ray Crystallography

Co-crystallization studies of LpxC with inhibitors provide atomic-level structural information critical for rational drug design.

Protocol Details:

  • Crystal Growth: LpxC is concentrated to 5-10 mg/mL and crystallized via vapor diffusion using PEG-based conditions [1].
  • Soaking Experiments: Alternatively, inhibitors are soaked into pre-formed apo-LpxC crystals [1].
  • Data Collection: High-resolution diffraction data (typically <2.0 Å) collected at synchrotron sources [1].
  • Structure Determination: Molecular replacement followed by iterative model building and refinement [1].
Cellular Activity Assessment
4.3.1 Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method following CLSI guidelines provides standardized assessment of antibacterial activity.

Protocol Details:

  • Bacterial Strains: Include reference strains (E. coli MG1655, P. aeruginosa PAO1) and clinical multidrug-resistant isolates [9] [7].
  • Compound Preparation: Serial two-fold dilutions in appropriate media, accounting for potential solubility limitations [6].
  • Inoculum Standardization: 5×10⁵ CFU/mL final bacterial density [7].
  • Incubation: 18-24 hours at 37°C with MIC defined as the lowest concentration showing no visible growth [7].
4.3.2 Cytotoxicity and Selectivity Assessment

Counter-screening against mammalian cells evaluates potential host toxicity and establishes therapeutic index.

Protocol Details:

  • Cell Lines: Human embryonic kidney (HEK293) or hepatocellular carcinoma (HepG2) cells commonly used [7].
  • Exposure Conditions: 72-hour compound treatment with concentration range covering antibacterial MIC values [7].
  • Viability Readout: MTT or resazurin reduction assays quantify metabolic activity [7].
  • Selectivity Index: Ratio of IC₅₀ (mammalian cells) to MIC (bacterial cells) provides quantitative safety margin [7].

G cluster_1 Secondary Assays HTS HTS MS_Assay MS_Assay HTS->MS_Assay Primary screen >700,000 compounds Binding_Validation Binding_Validation MS_Assay->Binding_Validation Hit confirmation SAR SAR Binding_Validation->SAR Lead generation Cellular_Profiling Cellular_Profiling SAR->Cellular_Profiling MIC determination Optimization Optimization Cellular_Profiling->Optimization Iterative design Enzymology Enzymology Optimization->Enzymology Potency assessment Biophysics Biophysics Optimization->Biophysics Binding verification Cytotoxicity Cytotoxicity Optimization->Cytotoxicity Safety evaluation Enzymology->Biophysics Biophysics->Cytotoxicity

Figure 2: LpxC Inhibitor Screening and Optimization Workflow. The diagram outlines the integrated experimental approaches for identifying and optimizing LpxC inhibitors, from high-throughput screening to comprehensive profiling of advanced candidates.

Recent Advances and Future Perspectives (2014-2024)

Contemporary Inhibitor Design Strategies

The past decade has witnessed significant innovation in LpxC inhibitor design, with particular emphasis on addressing the cardiovascular toxicity that halted the development of ACHN-975 [6]. Structure-based drug design has exploited species-specific variations in the LpxC active site to improve selectivity, while prodrug approaches have been employed to enhance solubility and pharmacokinetics [6]. Notably, the phosphate prodrug of LPXC-516 demonstrated excellent aqueous solubility (>30 mg/mL) and rapid conversion to the active form (t₁/₂ ~2 minutes), though it still exhibited an insufficient therapeutic window for clinical advancement [6]. Contemporary research has also expanded beyond traditional hydroxamate-based zinc binding groups to explore alternative chelating motifs that might improve metalloenzyme selectivity and reduce off-target effects.

Promising Chemical Series and Their Profiles

Several innovative chemical series have emerged in recent years, including:

  • Oxadiazole-Based Hydroxamic Acids: Recent compounds featuring 1,2,4- or 1,3,4-oxadiazole cores have demonstrated significant antibiotic potentiation effects, restoring susceptibility to conventional antibiotics like nalidixic acid, rifampicin, and kanamycin against E. coli MG1655 [7]. Lead compounds 9c and 9d showed particularly strong potentiation against P. aeruginosa ATCC 27853 when combined with nalidixic acid or rifampicin [7].

  • Difluoromethyl Derivatives: LPC-069, a difluoromethyl-L-threonine hydroxamic acid derivative, represents a notable advance with its broad-spectrum activity encompassing E. coli, P. aeruginosa, and A. baumannii, coupled with an improved safety profile compared to earlier analogs [1]. Unlike LPC-058, which showed significant toxicity at high doses, LPC-069 was well-tolerated in murine models and effectively cured plague infections [1].

  • Non-hydroxamate Inhibitors: While hydroxamate-based ZBGs dominate current inhibitors due to their strong zinc-chelating capacity, research into alternative zinc-binding groups continues, driven by concerns about potential off-target effects against other metalloenzymes and the physicochemical properties imparted by the hydroxamate motif [4].

Current Challenges and Future Directions

Despite substantial progress, several challenges persist in LpxC inhibitor development:

  • Cardiovascular Toxicity: The transient hypotension observed with ACHN-975 remains a primary concern, though recent studies suggest this may be compound-specific rather than a class effect [6]. Implementation of early cardiovascular safety pharmacotyping using in vitro cardiotoxicity assays and conscious animal models is now considered essential for candidate selection.

  • Species-Selective Potency: Many inhibitors show dramatically different potency across bacterial species, particularly between E. coli and P. aeruginosa, complicating broad-spectrum development [1]. This likely reflects structural variations in the LpxC substrate-binding tunnel and differences in cell permeability.

  • Bacterial Resistance Potential: While spontaneous resistance rates to LpxC inhibitors are generally low, the description of regulatory mechanisms that increase LpxC expression in response to pathway inhibition represents a potential resistance mechanism that warrants monitoring [10].

Future directions will likely focus on novel zinc-binding groups with improved selectivity, combination therapies that exploit antibiotic potentiation effects, and precision approaches targeting specific high-priority pathogens rather than broad-spectrum activity. The continuing elucidation of LpxC's structural flexibility and metal ion dynamics will further inform rational design strategies [3] [1].

Conclusion

LpxC remains a highly validated and promising target for novel antibacterial development against multidrug-resistant Gram-negative pathogens. The comprehensive pharmacological framework established through decades of research provides a solid foundation for ongoing inhibitor optimization efforts. While clinical translation has proven challenging, recent advances in understanding LpxC's structural biology, metal cofactor flexibility, and species-specific variations have opened new avenues for rational design. The integration of high-throughput screening technologies with structure-based optimization continues to yield innovative chemotypes with improved potency and safety profiles. As the global antibiotic resistance crisis intensifies, sustained investment in LpxC inhibitor development represents a critical component of the broader antimicrobial resistance research portfolio. Future success will likely depend on balanced optimization of potency, selectivity, and pharmacological properties to achieve an adequate therapeutic window for clinical efficacy.

References

Quantitative Data Summary for PF-04753299

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative and descriptive data available for PF-04753299.

Property Value Context / Notes
Reported IC₅₀ 1.37 nM [1] Value provided by chemical supplier; denotes high potency against the LpxC enzyme.
Minimum Inhibitory Concentration (MIC) 1 μg/mL [2] Concentration that inhibits growth of E. coli W3110 in M9 minimal medium.
Protein Melting Temperature (Tm) Shift +5.5 °C [2] Increased from 54°C (LpxC with DMSO) to 59.5°C. Induces stable binding to LpxC.
Chemical Formula C₁₈H₂₁NO₄S [1] Molecular weight: 347.43 g/mol [1].
CAS Number 1289620-49-0 [1] -
Inhibitor Class Methyl sulfone [2] -

Mechanism of Action and Cellular Role of LpxC

This compound is a potent antibacterial agent that targets the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) in Gram-negative bacteria [2] [1]. LpxC catalyzes the first committed step in the biosynthesis of lipid A, the membrane-anchored portion of lipopolysaccharide (LPS) [2] [3]. LPS is a major component of the outer membrane, essential for its integrity and function [2]. Inhibition of LpxC disrupts LPS synthesis, compromising the outer membrane and leading to cell death [4]. The following diagram illustrates this pathway and the point of inhibition.

G UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP_3O_acyl_GlcNAc Acyl_ACP Acyl-ACP Acyl_ACP->LpxA LpxC LpxC UDP_3O_acyl_GlcNAc->LpxC Lipid_A_Precursor Lipid A Precursor LpxC->Lipid_A_Precursor Committed Step PF_04753299 This compound (Inhibitor) PF_04753299->LpxC Inhibits LPS Lipopolysaccharide (LPS) Lipid_A_Precursor->LPS Outer_Membrane Stable Outer Membrane LPS->Outer_Membrane

Diagram: this compound inhibits LpxC, the committed step in Lipid A synthesis for outer membrane formation.

Key Experimental Findings and Methodologies

Researchers have used several methods to characterize this compound and other LpxC inhibitors. The following diagram outlines a general workflow for such an investigation.

G A In Vitro Binding Assay (Thermal Shift) Result1 Confirmed target binding and stabilization A->Result1 B Cellular Potency Assay (MIC Determination) Result2 Quantified antibacterial activity and efflux effects B->Result2 C Mechanism & Resistance Study (Deep Mutational Scanning) Result3 Identified potential resistance mutations C->Result3

Diagram: A multi-faceted experimental workflow for characterizing LpxC inhibitors.

  • Thermal Shift Assay (TSA): This method determines if a compound binds to a protein by measuring the change in the protein's thermal stability (melting temperature, Tm). Purified LpxC is mixed with a fluorescent dye and the compound. When this compound was tested, it increased the Tm of LpxC by +5.5°C, providing direct evidence of binding and stabilization of the enzyme's structure [2].

  • Minimum Inhibitory Concentration (MIC) Determination: This standard microbiology technique measures the lowest concentration of an antibiotic that prevents visible bacterial growth. For this compound, the MIC against E. coli W3110 was found to be 1 μg/mL in M9 minimal medium. Research shows that an efflux pump-deficient strain (ΔtolC) was 8-10 times more susceptible, indicating that the TolC efflux pump contributes to native resistance in E. coli [2].

  • Deep Mutational Scanning: This high-throughput method assesses which mutations in a target protein can confer resistance to an inhibitor. One study used this approach on LpxC and ranked several anti-LpxC lead compounds, including this compound, based on how easily resistance-conferring mutations could arise. This provides valuable information for prioritizing drug candidates that may have a lower risk of resistance development [4].

Research Context and Comparative Analysis

Understanding how this compound compares to other inhibitors and its place in research can guide further development.

  • Comparative Potency: Among the five LpxC inhibitors studied, this compound (MIC: 1 μg/mL) was less potent than CHIR-090, L-161,240, and PF-05081090 (all 0.2 μg/mL) under the same conditions, but more potent than BB-78485 (5 μg/mL) [2]. Its sub-nanomolar IC₅₀, however, confirms its high enzymatic potency [1].

  • Target Validation: LpxC is a clinically unexploited but promising antibiotic target because it is highly conserved in Gram-negative bacteria, essential for viability, and has no homology to human proteins [2] [4]. This makes it an attractive target for novel antibiotics.

  • Cellular Consequences: Inhibition of LpxC by compounds like this compound does not immediately depolarize the membrane but leads to broader cellular changes. These include altered cell shape, accumulation of specific phospholipids, and induction of stress responses and proteins involved in fatty acid biosynthesis (FabA, FabB), indicating a major disruption of membrane homeostasis [2].

References

PF-04753299 solubility DMSO and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Handling

The table below summarizes the key technical data for PF-04753299:

Property Specification
Molecular Weight 347.43 g/mol [1] [2]
Appearance White to off-white or light brown powder [3] [1] [2]
Purity ≥98% [3]
Solubility in DMSO 20 mg/mL (57.57 mM), may require ultrasonic disruption and warming [3] [1]
Primary Storage (Powder) -20°C [1] [2]
Primary Storage (Solution) -80°C for 6 months; -20°C for 1 month (in DMSO) [1]

Solubility Note: Hygroscopic DMSO can significantly impact solubility; use newly opened containers for best results and prepare stock solutions accordingly [1].

Biochemical Activity & Applications

This compound is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), a crucial target in the biosynthesis of lipid A in Gram-negative bacteria [3] [1] [2].

  • Mode of Action: LpxC catalyzes the first committed step in lipid A biosynthesis. Inhibition by this compound disrupts lipopolysaccharide (LPS) production, compromising outer membrane integrity [4].
  • Antibacterial Activity: The compound is bactericidal against various Gram-negative pathogens, including E. coli, P. aeruginosa, and K. pneumoniae [1] [2]. It has also shown efficacy in a murine model of Gram-negative infection [3].
  • Research Context: this compound is recognized in research as a standard LpxC inhibitor for studying bacterial biology and validating new antibacterial strategies [4].

Experimental Workflow for LpxC Inhibition Studies

The following diagram outlines a general workflow for conducting in vitro antibacterial assays with this compound, from stock solution preparation to data analysis.

workflow Workflow for In Vitro Antibacterial Assays Prepare Stock Solution\n(20 mg/mL in DMSO) Prepare Stock Solution (20 mg/mL in DMSO) Dilute in Assay Media\n(Create concentration series) Dilute in Assay Media (Create concentration series) Prepare Stock Solution\n(20 mg/mL in DMSO)->Dilute in Assay Media\n(Create concentration series) Inoculate with Bacteria\n(e.g., E. coli, P. aeruginosa) Inoculate with Bacteria (e.g., E. coli, P. aeruginosa) Dilute in Assay Media\n(Create concentration series)->Inoculate with Bacteria\n(e.g., E. coli, P. aeruginosa) Incubate & Measure\n(Determine MIC90 values) Incubate & Measure (Determine MIC90 values) Inoculate with Bacteria\n(e.g., E. coli, P. aeruginosa)->Incubate & Measure\n(Determine MIC90 values) Analyze Data\n(e.g., Calculate IC50, ED50) Analyze Data (e.g., Calculate IC50, ED50) Incubate & Measure\n(Determine MIC90 values)->Analyze Data\n(e.g., Calculate IC50, ED50) Report Results Report Results Analyze Data\n(e.g., Calculate IC50, ED50)->Report Results Stock Solution Stock Solution Dilution Dilution Inoculation Inoculation Incubation Incubation Analysis Analysis Reporting Reporting

Workflow for evaluating this compound antibacterial activity, from stock preparation to results reporting.

Key Experimental Steps:

  • Stock Solution Preparation: Dissolve this compound in DMSO to 20 mg/mL, using gentle warming and ultrasonication to ensure complete dissolution [3] [1].
  • Working Solution Dilution: Serially dilute the stock solution into appropriate assay media. The final DMSO concentration should be controlled to avoid solvent toxicity (typically ≤1%).
  • Bacterial Inoculation: Introduce a standardized inoculum of the target bacterial strain (e.g., P. aeruginosa).
  • Incubation & Measurement: Incubate under suitable conditions and measure bacterial growth inhibition. The MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) for this compound against E. coli, P. aeruginosa, and K. pneumoniae is 2 μg/mL, 4 μg/mL, and 16 μg/mL, respectively [1] [2].
  • Data Analysis: Calculate potency metrics such as IC50, reported to be 1.37 nM for LpxC enzyme inhibition [5], and ED50 (effective dose in vivo), reported as 35 mg/kg in a P. aeruginosa rat infection model [2].

Key Considerations for Researchers

  • Stability: For reliable results, aliquot the DMSO stock solutions and avoid repeated freeze-thaw cycles to maintain compound stability over time [1].
  • Specificity: this compound is a tool compound for research only ("For research use only") and not for diagnostic or therapeutic applications [1].
  • Handling: Note that this product may be a controlled substance in some territories [1].

References

PF-04753299 bactericidal activity against Escherichia coli Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data for PF-04753299

The table below summarizes the available quantitative data on this compound's activity from scientific studies:

Measurement Value Organism / Context Notes Source
MIC (Minimal Inhibitory Concentration) 1 μg/mL E. coli W3110 (in M9 minimal medium) The PEC (Partial Effect Concentration) was 2.5 μg/mL. [1]
IC₂₀-₃₀ (Inhibitory Concentration) 0.18 μg/mL Burkholderia cenocepacia K56-2 Concentration range that inhibits growth by 20-30%. [2]
Melting Temperature Shift (ΔTm) +5.5 °C Purified LpxC enzyme from E. coli A shift from 54°C (LpxC in DMSO) to 59.5°C, indicating direct binding and stabilization of the enzyme. [1]

Mechanism of Action and Experimental Insights

This compound belongs to the methyl sulfone class of LpxC inhibitors. LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane lipopolysaccharide (LPS) in Gram-negative bacteria [1] [3].

  • Mechanism of Action: The compound directly binds to the LpxC enzyme. This binding inactivates the enzyme and appears to impair its proteolytic degradation by the FtsH protease, leading to the stabilization of the LpxC protein within the cell [1].
  • Cellular Consequences: Inhibition of LpxC disrupts the balance between LPS and phospholipid biosynthesis. This disruption manifests in several ways:
    • Changed Cell Morphology: Treatment with this compound alters the normal shape of E. coli cells [1].
    • Membrane Permeabilization: The inhibition sensitizes E. coli to antibiotics like vancomycin and rifampin, which typically cannot cross the intact outer membrane, confirming that the membrane barrier is compromised [1].
    • Metabolic Imbalance: The treatment can lead to an accumulation of specific metabolic intermediates, such as lyso-phosphatidylethanolamine, and induces the expression of enzymes involved in fatty acid biosynthesis (like FabA and FabB) as the cell attempts to compensate [1].

The following diagram illustrates the mechanism of action of this compound and its cellular consequences in E. coli:

PF This compound LpxC LpxC Enzyme PF->LpxC Inhibits LPS LPS Biosynthesis LpxC->LPS Catalyzes Balance LPS/Phospholipid Balance LPS->Balance OM Outer Membrane Integrity Balance->OM Disrupts Fab Induction of FabA/FabB Balance->Fab Induces compensation for Morph Altered Cell Morphology OM->Morph Sens Increased Antibiotic Sensitivity OM->Sens

> this compound inhibits the LpxC enzyme, disrupting LPS synthesis and membrane integrity, leading to morphological changes and increased antibiotic susceptibility.

Research Context and Data Gaps

  • Comparative Activity: The research highlights that even antibiotics targeting the same enzyme can elicit distinct cellular responses. This compound and another methyl sulfone inhibitor, PF-05081090, showed different minimum inhibitory concentrations (MICs) against E. coli (1 μg/mL vs. 0.2 μg/mL, respectively), despite their structural similarity [1].
  • Response in Other Bacteria: One study explicitly notes that the response of E. coli to LpxC inhibition is distinct from that in Pseudomonas aeruginosa [1]. Another study in Burkholderia cenocepacia confirmed this compound's potent activity but did not extend the findings to P. aeruginosa [2].
  • Resistance Insights: Deep mutational scanning studies of LpxC are being used to understand how resistance might develop, which can guide the selection of lead compounds like this compound for further drug development [3].

References

PF-04753299 solubility in DMSO and saline solutions

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes & Protocols for PF-04753299

This compound is a potent and selective inhibitor of the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase), a promising target for novel antibiotics against Gram-negative bacteria [1] [2]. The following notes and protocols consolidate information to facilitate its use in research settings.

Physicochemical Properties & Solubility

The core physical properties and solubility data of this compound are summarized in the table below.

Property Specification / Value
Molecular Weight 347.43 g/mol [1] [3]
Molecular Formula C18H21NO4S [1] [3]
Purity ≥98% [4]
Appearance White to off-white powder [4] [1]
Solubility in DMSO 20 mg/mL [4] [3] (57.57 mM [3]) to 70 mg/mL [1] (201.48 mM). Sonication and warming may be recommended [3].
Solubility in Aqueous Solution Soluble in 0.1N NaOH(aq) [5]. Specific solubility in standard saline or buffer is not explicitly reported.
Stock Solution Preparation & Storage

A detailed protocol for preparing a master stock solution is as follows.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO).
  • Suggested Concentration: Prepare a 10-20 mM stock solution.
    • To make 1 mL of a 10 mM stock solution, add 3.47 mg of this compound to 1 mL of DMSO [3].
  • Preparation Method:
    • Allow the compound vial to warm to room temperature before opening.
    • Accurately weigh the required mass of this compound powder.
    • Transfer the powder to an appropriate vial or tube.
    • Add the calculated volume of pure, anhydrous DMSO.
    • Cap the vial and mix by vigorous vortexing.
    • To ensure complete dissolution, sonicate the solution in a water bath sonicator for 1-5 minutes. If particles remain, briefly warm the tube to 37°C with intermittent mixing [3].
  • Storage: Aliquot the master stock solution into single-use vials to avoid repeated freeze-thaw cycles.
    • Short-term (1 month): Store at -20°C.
    • Long-term (6 months): Store at -80°C [3].
Experimental Workflow for In Vitro Assays

The diagram below outlines a general workflow for preparing working solutions for cellular assays.

Start Start: Prepare this compound Step1 1. Prepare DMSO Stock Solution (10-20 mM) Start->Step1 Step2 2. Dilute in Culture Medium (for cellular assays) Step1->Step2 Step3 3. Final DMSO Concentration (Keep ≤1% v/v) Step2->Step3 Caution Note: Final aqueous solubility should be verified empirically Step2->Caution Step4 4. Treat Cells or Organisms Step3->Step4

Key Considerations for In Vitro Use:

  • When adding the DMSO stock to aqueous cell culture media, add the compound dropwise while vortexing to ensure proper mixing.
  • The final concentration of DMSO in the cell culture should typically be kept below 1% (v/v) to minimize solvent toxicity.
  • As the compound's solubility in purely aqueous buffers is a limiting factor, it is critical to verify that no precipitation occurs upon dilution into your specific assay buffer or medium. A brief visual inspection under a microscope is recommended.
Protocol for In Vivo Dosing Formulation

One referenced study provides a formulation used in an animal model of infection [1].

  • Study Objective: Efficacy against Pseudomonas aeruginosa in a rat model.
  • Route of Administration: Subcutaneous injection.
  • Vehicle Formulation: 40% β-cyclodextrin dissolved in water [1].
  • Preparation Method:
    • Prepare a 40% (w/v) solution of β-cyclodextrin in pure water. This may require stirring and gentle heating to fully dissolve.
    • Once the vehicle is clear, add the required mass of this compound.
    • Mix thoroughly, using sonication if necessary, to achieve a homogenous suspension or solution.
  • Dosage Information: In the cited study, the dose that reduced the bacterial load by 50% (ED50) was 35 mg/kg [1].

Biological Context

This compound inhibits LpxC, the enzyme that catalyzes the first committed step in the biosynthesis of lipid A, a key component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [2]. This mechanism disrupts the integrity of the outer membrane, making the bacteria more susceptible to other antibiotics and the host's immune response.

Critical Experimental Notes

  • Solubility Limitation: The primary challenge is its low solubility in saline and standard buffers. DMSO is the necessary starting solvent.
  • Solution Stability: The compound is stable in DMSO stock solutions when stored properly at -80°C. Stability in aqueous formulations (like the 40% β-cyclodextrin) should be determined empirically for each experiment.
  • Vehicle Control: Always include a vehicle control group (e.g., the same concentration of DMSO in culture media or the β-cyclodextrin solution in animals) that does not contain the active compound.

References

PF-04753299 stock solution preparation and concentration

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Stock Solution Preparation

PF-04753299 is a potent and selective inhibitor of the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase), which is a promising antibiotic target in Gram-negative bacteria [1] [2] [3].

Key Properties:

  • CAS Number: 1289620-49-0 [1] [3] [4]
  • Molecular Formula: C₁₈H₂₁NO₄S [1] [3]
  • Molecular Weight: 347.43 g/mol [3] [4]
  • Purity: ≥98% [1]
  • Physical Form: White to off-white or light brown powder [1] [3]

Stock Solution Preparation Protocol

  • Calculating Mass: Determine the mass of this compound needed to achieve your desired stock concentration and volume. The provided table can help you calculate common concentrations.
  • Reconstitution: Dissolve the powder in high-quality, newly opened DMSO to the final volume [1] [3]. The compound is clearly soluble at 20 mg/mL in DMSO, which is equivalent to 57.57 mM [1] [3].
  • Sonication and Warming: Brief sonication and warming in a water bath (not exceeding 37°C) may be used to ensure the powder is fully dissolved and the solution is clear [3].
  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to moisture, as DMSO is hygroscopic [3].
  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month) [3].

The table below summarizes the preparation of different stock concentrations:

Target Concentration Mass to Dissolve (per 1 mL of DMSO) Molar Equivalent
20 mg/mL 20 mg 57.57 mM
10 mg/mL 10 mg 28.78 mM
5 mg/mL 5 mg 14.39 mM

Experimental Application & Bioactivity Data

In biological assays, this compound is typically dissolved in DMSO, with the final concentration of DMSO in the assay buffer kept low (e.g., 0.5-1%) to avoid solvent toxicity.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The table below summarizes the MIC90 values (minimum concentration to inhibit 90% of strains) of this compound against various Gram-negative bacteria [3]:

Bacterial Species MIC90 Value
Escherichia coli 2 μg/mL
Pseudomonas aeruginosa 4 μg/mL
Klebsiella pneumoniae 16 μg/mL

Additional research shows that the potency of this compound can be influenced by bacterial efflux pumps. One study reported an MIC of 1 μg/mL for E. coli W3110 in M9 minimal medium, but this value decreased by 8-10 times in an isogenic strain lacking the TolC efflux pump [2].

Key Experimental Protocols

Here are detailed methodologies for common experiments involving this compound.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This broth microdilution method determines the lowest concentration of this compound that prevents visible bacterial growth.

  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • Sterile DMSO
    • Log-phase bacterial culture (e.g., E. coli, P. aeruginosa)
    • 96-well microtiter plate
  • Procedure:
    • Prepare a stock solution of this compound in DMSO.
    • Perform a two-fold serial dilution of the compound in CAMHB across the 96-well plate. Include a growth control (broth with bacteria and DMSO, no compound) and a sterility control (broth only).
    • Dilute the log-phase bacterial culture to approximately 5 × 10⁵ CFU/mL in CAMHB.
    • Inoculate each well of the dilution series with the standardized bacterial suspension.
    • Incubate the plate at 37°C for 16-20 hours.
    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.
  • Technical Note: Ensure the final concentration of DMSO in all test wells is ≤1% (v/v) to avoid affecting bacterial growth [2].

Protocol 2: In vitro LpxC Enzyme Inhibition Assay

This assay measures the direct inhibitory activity of this compound on purified LpxC enzyme.

  • Materials:
    • Purified, recombinant LpxC enzyme
    • LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine)
    • Assay buffer
    • Positive control inhibitor (e.g., CHIR-090)
  • Procedure:
    • Pre-incubate purified LpxC with varying concentrations of this compound (or DMSO for control) in assay buffer for a set time.
    • Initiate the enzymatic reaction by adding the substrate.
    • Monitor the reaction in real-time using a method suitable for the detection of the deacetylated product.
    • Calculate the rate of reaction for each concentration of this compound.
    • Determine the IC50 value (the concentration that inhibits 50% of enzyme activity) by fitting the data to a dose-response curve. One supplier reports an IC50 of 1.37 nM for this compound [4].

Workflow & Mechanism of Action

The following diagram illustrates the experimental workflow for preparing and using this compound in antibacterial studies, and its mechanism of action.

Start Start: this compound Powder Prep Stock Solution Prep. Dissolve in DMSO (20 mg/mL) Aliquot and store at -80°C Start->Prep AssayType Assay Type Selection Prep->AssayType MIC MIC Determination Broth microdilution in bacterial culture AssayType->MIC Whole-Cell Enzyme Enzyme Inhibition Incubate with purified LpxC Measure reaction rate AssayType->Enzyme Biochemical Result Result: Analysis of Antibacterial Activity or IC50 Value MIC->Result MoA Mechanism of Action Inhibits LpxC enzyme Disrupts LPS biosynthesis Enzyme->MoA MoA->Result

Critical Handling & Storage Notes

  • Controlled Substance: Please note that one supplier lists this product as a "controlled substance" that may not be available for sale in all territories [3].
  • Hygroscopic DMSO: The solubility of the product is significantly impacted by hygroscopic DMSO. Always use a newly opened bottle for stock solution preparation [3].
  • Stability: Repeated freeze-thaw cycles can lead to compound degradation and loss of activity. Preparing single-use aliquots is highly recommended [3].
  • Inactive Controls: Always include vehicle controls (DMSO at the same concentration used in treated samples) in your experiments to account for any non-specific effects of the solvent [2].

References

Comprehensive Application Notes and Protocols for LpxC Inhibition using PF-04753299

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-04753299 and LpxC Inhibition

This compound is a potent and selective small-molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC) [1]. LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the membrane-anchored domain of lipopolysaccharide (LPS) in Gram-negative bacteria [2] [3]. As lipid A is essential for the formation of the outer membrane, its inhibition compromises membrane integrity and is lethal to the bacterium. The high conservation of LpxC among Gram-negative bacteria and the lack of a homologous human enzyme make it a promising target for novel antibiotic development [3]. This compound features a hydroxamic acid moiety that chelates the active-site zinc ion, along with a hydrophobic region that occupies the enzyme's substrate tunnel, providing potent and specific inhibition [2].

Key Properties and In Vitro Efficacy of this compound

The table below summarizes the fundamental biochemical and antibacterial properties of this compound.

Table 1: Key Characteristics of this compound

Property Description / Value
Molecular Target UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC) [1]
Molecular Formula C18H21NO4S [4] [5]
CAS Number 1289620-49-0 [4] [1] [5]
Mechanism of Action Potent, selective inhibition of LpxC; bactericidal against Gram-negative bacteria [1]
Physical Form White to off-white or light brown powder [1] [5]
Solubility Soluble in DMSO (20 mg/mL), also soluble in 0.1N NaOH(aq) [4] [5]
Storage Store powder at -20°C; prepared stock solutions at -80°C (6 months) or -20°C (1 month) [1]

The antibacterial efficacy of this compound has been quantified against several key Gram-negative pathogens, as shown in the table below.

Table 2: Antibacterial Activity (MIC90) of this compound [1]

Bacterial Strain MIC90 Value
Escherichia coli 2 μg/mL
Pseudomonas aeruginosa 4 μg/mL
Klebsiella pneumoniae 16 μg/mL

Detailed Experimental Protocols

Thermal Shift Assay for Target Engagement

This protocol verifies the direct binding of this compound to the LpxC enzyme by measuring the protein's thermal stability.

G start Start Thermal Shift Assay step1 1. Purify His-tagged LpxC enzyme start->step1 step2 2. Prepare protein samples: - LpxC in buffer - LpxC + DMSO (vehicle control) - LpxC + this compound in DMSO step1->step2 step3 3. Add fluorescent probe (BODIPY FL L-cystine) step2->step3 step4 4. Run thermal gradient (ramp temperature gradually) step3->step4 step5 5. Monitor fluorescence signal as protein unfolds step4->step5 step6 6. Determine melting temperature (Tm) from fluorescence peak step5->step6 end Analyze ΔTm (Bound > Control) step6->end

Procedure:

  • Protein Purification: Purify recombinant, His-tagged LpxC from E. coli [2].
  • Sample Preparation: Prepare three sets of samples:
    • Control 1: LpxC in assay buffer alone.
    • Control 2: LpxC in buffer with DMSO (the solvent for this compound).
    • Test Sample: LpxC in buffer with This compound (dissolved in DMSO).
  • Fluorescent Probe: Add the cysteine-binding fluorescent probe BODIPY FL L-cystine to all samples [2].
  • Thermal Denaturation: Subject the samples to a temperature gradient in a real-time PCR machine or similar instrument. The temperature should be gradually increased from, for example, 25°C to 80°C.
  • Data Collection: Monitor the fluorescence intensity continuously. As the protein unfolds, it exposes cysteine residues, leading to a spike in fluorescence upon probe binding. The signal decreases after the protein aggregates.
  • Data Analysis: Plot the first derivative of fluorescence over temperature. The peak of this curve is the protein's melting temperature (Tm). A positive shift in Tm (ΔTm) for the this compound sample compared to the DMSO control indicates binding and stabilization of the enzyme. One study reported that this compound shifted the Tm of LpxC from a DMSO-control value of 54°C to 59.5°C [2].
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard protocol to determine the lowest concentration of this compound that prevents visible bacterial growth.

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in the appropriate broth medium (e.g., M9 minimal medium or cation-adjusted Mueller-Hinton broth) in a 96-well plate. The final concentration range should bracket the expected MIC [2].
  • Inoculum Preparation: Grow the target bacterial strain (e.g., E. coli W3110) to mid-log phase and dilute to approximately 5 × 105 CFU/mL [2].
  • Inoculation: Add the bacterial inoculum to each well of the compound plate. Include growth control (bacteria without compound) and sterility control (media only) wells.
  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for 16-20 hours.
  • Endpoint Reading: Determine the MIC as the lowest concentration of this compound that completely inhibits visible turbidity. For this compound against E. coli W3110 in M9 minimal medium, the MIC has been reported as 1 μg/mL [2].
Membrane Depolarization Assay

This assay checks if the amphipathic nature of this compound directly disrupts the cytoplasmic membrane potential, a potential off-target effect.

G start Start Membrane Assay step1 1. Grow bacterial culture to mid-log phase start->step1 step2 2. Load cells with DiSC3 fluorescent probe step1->step2 step3 3. Monitor baseline fluorescence (Probe in membrane, low signal) step2->step3 step4 4. Add test compounds: - DMSO (Negative Control) - Polymyxin B (Positive Control) - this compound step3->step4 step5 5. Monitor fluorescence over time step4->step5 decision Signal Increase? step5->decision result1 Yes: Membrane depolarized (Amphipathic effect) decision->result1 True result2 No: Membrane intact (Target-specific effect) decision->result2 False

Procedure:

  • Cell Preparation: Grow bacterial cells to mid-log phase. Harvest and wash them in an appropriate buffer.
  • Dye Loading: Resuspend the cells and load with the fluorescent membrane potential-sensitive dye DiSC3(5). The dye accumulates in the polarized membrane, leading to self-quenching and low fluorescence.
  • Baseline Acquisition: Transfer the cell suspension to a fluorometer and monitor the signal until it stabilizes.
  • Compound Addition: Add this compound (dissolved in DMSO) to the test cuvette. Include controls: DMSO as a negative control and Polymyxin B (a known membrane disruptor) as a positive control [2].
  • Data Collection and Analysis: Monitor the fluorescence for a defined period after compound addition. A sharp increase in fluorescence indicates membrane depolarization and release of the dye. Research has shown that this compound, unlike Polymyxin B, does not cause depolarization, confirming its effect is target-specific and not due to general membrane disruption [2].

Cellular Response and Mechanisms

Inhibition of LpxC by this compound triggers a complex cellular response in E. coli:

  • Morphological Changes: Treatment leads to alterations in cell shape [2].
  • Enzyme Stabilization: LpxC protein is stabilized, suggesting that proteolysis of the inactivated enzyme by the FtsH protease is impaired [2].
  • Metabolic Imbalance: There is an accumulation of lyso-phosphatidylethanolamine, indicating an imbalance between LPS and phospholipid biosynthesis [2]. The cell attempts to compensate by upregulating key enzymes in fatty acid biosynthesis, particularly FabA and FabB [2].
  • Increased Membrane Permeability: LpxC inhibition sensitizes E. coli to antibiotics like vancomycin and rifampin, which normally cannot efficiently cross the outer membrane, confirming a disruption in membrane integrity [2].

References

PF-04753299 MIC90 values against Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

PF-04753299 Activity Data and Properties

The table below summarizes the available quantitative data on this compound from a study analyzing its effects on E. coli [1].

Property / Activity Value / Result Experimental Context
MIC against E. coli W3110 1 μg/mL In M9 minimal medium [1]
MIC against E. coli ΔtolC 0.125 μg/mL Efflux pump-deficient strain in M9 medium [1]
Protein Binding (Tm Shift) +5.0 °C Thermal shift assay, indicates direct binding to LpxC [1]
Membrane Depolarization Negative No disruption of membrane integrity detected [1]
Molecular Target LpxC Zinc-dependent deacetylase in Lipid A biosynthesis pathway [1] [2]

Mechanism of Action and Experimental Workflow

This compound is a methyl sulfone-based small molecule inhibitor that targets LpxC, a highly conserved zinc metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, a key component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1] [2].

workflow start Start: LpxC Inhibition with this compound moa Mechanism of Action start->moa effect1 Inhibits Lipid A biosynthesis moa->effect1 effect2 Disrupts outer membrane integrity effect1->effect2 effect3 Imbalance in LPS/Phospholipid ratio effect2->effect3 outcome Final Outcome: Bacterial Cell Death effect3->outcome

Inhibition of LpxC disrupts the tightly regulated balance between LPS and phospholipid biosynthesis, leading to impaired outer membrane integrity and ultimately, bacterial cell death [1]. The compound binds to the active site of LpxC, with its hydroxamic acid moiety chelating the catalytic zinc ion and its hydrophobic region occupying the enzyme's substrate tunnel [2].

Detailed Experimental Protocol

The following protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound via broth microdilution is adapted from methodologies used in recent studies [3] [1].

Materials
  • Compound: this compound (commercially available, e.g., Sigma-Aldrich)
  • Solvent: 100% Dimethyl sulfoxide (DMSO)
  • Bacterial Strains: Escherichia coli W3110 (wild-type) and isogenic efflux pump-deficient mutant (ΔtolC) as a control for enhanced susceptibility [1].
  • Growth Medium: M9 minimal medium or cation-adjusted Mueller-Hinton Broth (CAMHB) [3] [1].
  • Equipment: Sterile, non-treated 96-well round-bottom microplates, spectrophotometer (for measuring OD₆₀₀), microbiological incubator.
Procedure
  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of this compound in 100% DMSO. Store as aliquots at -80°C.
  • Inoculum Preparation: Grow bacterial strains to mid-log phase (OD₆₀₀ ≈ 0.5). Dilute the culture in fresh medium to a final density of approximately 5 × 10⁵ CFU/mL [1] [4].
  • Broth Microdilution:
    • Perform a two-fold serial dilution of this compound in the 96-well plate across a suitable concentration range (e.g., 0.03 to 32 μg/mL).
    • Maintain a constant final concentration of DMSO (typically ≤1% v/v) across all test wells, including growth controls [3].
    • Add the prepared bacterial inoculum to each well. Include controls: sterility control (medium only), solvent control (medium + DMSO), and growth control (bacteria + DMSO).
    • Cover the plate and incubate statically at 35°C for 16-20 hours.
  • MIC Determination: The MIC is defined as the lowest concentration of antibiotic that completely prevents visible turbidity [4].

Research Implications and Notes

  • Increased Potency in ΔtolC Strain: The significantly lower MIC observed in the efflux pump-deficient strain suggests that this compound is a substrate for efflux systems like AcrAB-TolC in E. coli. This is a critical consideration for predicting clinical efficacy and for the design of future compounds to evade efflux [1].
  • Synergistic Potential: LpxC inhibition sensitizes Gram-negative bacteria to other antibiotics that normally struggle to penetrate the outer membrane, such as rifampin and vancomycin [1]. This presents a promising avenue for combination therapy.
  • Data Limitation: The absence of MIC₉₀ data in the available literature highlights that broad-spectrum profiling of this compound against a wide range of clinical Gram-negative isolates (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae) has not been published. CHIR-090 is a more widely referenced LpxC inhibitor in basic research [1] [2].

References

Physicochemical and Biological Profile of PF-04753299

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data on PF-04753299, which is critical for any formulation development.

Property Description
IUPAC Name (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide [1]
CAS Number 1289620-49-0 [1] [2] [3]
Molecular Formula C₁₈H₂₁NO₄S [1] [2] [3]
Molecular Weight 347.43 g/mol [1] [2] [3]
Appearance White to off-white or light brown powder [1] [2]
Assay/Purity ≥98% [1]
Solubility (Stock Solution) 20 mg/mL in DMSO (clear solution) [1] [2]. Also soluble in 0.1N NaOH(aq) [3].
Mechanism of Action Potent, selective inhibitor of the LpxC enzyme (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase) [4] [2].
Primary Activity Bactericidal against Gram-negative bacteria; inhibits E. coli, P. aeruginosa, and K. pneumoniae [2].
MIC for E. coli 1 μg/mL (for strain W3110 in M9 minimal medium) [4].

Proposed Protocol for Preparing an Oral Suspension for Research

This protocol is an application note for preparing a simple oral suspension for preclinical research, leveraging the compound's solubility profile. The lack of specific data requires this formulation to be empirically validated in your lab.

1. Objective To provide a detailed method for preparing a homogenous oral suspension of this compound at a concentration of 10 mg/mL using 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in 1X PBS as the vehicle.

2. Materials

  • This compound powder (e.g., Sigma-Aldrich #PZ0284 [1])
  • Dimethyl Sulfoxide (DMSO), anhydrous
  • Hydroxypropyl Methylcellulose (HPMC)
  • 1X Phosphate Buffered Saline (PBS)
  • Analytical balance
  • Magnetic stirrer and stir bars
  • Sonication bath
  • Glass mortar and pestle
  • Opaque or amber storage vials

3. Formulation Rationale

  • HPMC Vehicle: A 0.5% HPMC solution is a common, viscous vehicle that helps suspend insoluble particles and ensures dose uniformity.
  • DMSO as Cosolvent: Initial dissolution in a minimal amount of DMSO ensures complete solubilization of the this compound powder before uniform dispersion in the aqueous vehicle.

4. Preparation Workflow

The following diagram illustrates the main steps for preparing the suspension:

5. Dosing Considerations

  • Dosing Volume: A standard dosing volume for oral gavage in mice is 10 mL per kg of body weight. For a 10 mg/mL suspension, this delivers a dose of 100 mg/kg.
  • Dose Calculation: Adjust the concentration of the suspension based on the target dose and acceptable dosing volume for your animal model.
  • Stability: This is an extemporaneous preparation for research. The chemical stability of this compound in this vehicle over time has not been established. It is recommended to prepare fresh suspensions for each dosing day.

Critical Notes for Researchers

  • Lack of Prior Art: This protocol is an inference based on standard practices. The antibacterial efficacy and pharmacokinetics of an orally administered this compound suspension are unknown.
  • Validation is Key: You must validate this protocol in your lab. This includes checking for physical stability (e.g., sedimentation, re-suspendability), chemical stability (HPLC analysis), and homogeneity.
  • Clinical Development Path: Published research indicates that the clinical development of advanced LpxC inhibitors has focused on intravenous administration for serious infections, with formulations prioritized for high solubility and activity [5]. This suggests that oral bioavailability may be a significant challenge for this compound class.

Key Experimental Protocols for Reference

To support your research, here are summaries of key experimental methods from the literature that have been used to characterize this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination [4]

  • Objective: Determine the lowest concentration that inhibits bacterial growth.
  • Method: Broth microdilution in M9 minimal medium.
  • Procedure:
    • Prepare a dilution series of this compound in the growth medium.
    • Inoculate each well with a standardized suspension of E. coli (e.g., strain W3110) at approximately (5 \times 10^5) CFU/mL.
    • Incubate the plates at 37°C for 18-24 hours.
    • The MIC is the lowest drug concentration that prevents visible turbidity.

Protocol 2: Thermal Shift Assay for Target Engagement [4]

  • Objective: Confirm binding of this compound to the LpxC enzyme.
  • Method: Use of a fluorescent dye to monitor protein thermal stability.
  • Procedure:
    • Purify recombinant His-tagged LpxC enzyme.
    • Mix LpxC with a fluorescent cysteine-binding probe (BODIPY FL L-cystine) in the presence of this compound or a DMSO control.
    • Run a temperature gradient in a real-time PCR machine while monitoring fluorescence.
    • A significant increase in the protein's melting temperature ((T_m)) in the presence of the compound indicates binding and stabilization.

Conclusion

While a ready-to-use oral suspension protocol for this compound does not exist, the provided application note offers a practical and scientifically grounded starting point for researchers. Success will depend on rigorous in-house validation of the formulation's stability, homogeneity, and efficacy in your specific animal infection models.

References

Application Notes & Protocols: PF-04753299 in Bacterial Cell Envelope Permeability Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Gram-negative bacterial envelope represents a formidable permeability barrier that significantly contributes to intrinsic antibiotic resistance. The lipopolysaccharide (LPS) layer of the outer membrane particularly restricts hydrophobic compound penetration, making it a prime target for therapeutic intervention. PF-04753299 is a biphenyl methylsulfone hydroxamic acid inhibitor that specifically targets LpxC, a highly conserved cytoplasmic zinc metalloenzyme that catalyzes the first committed step in lipid A biosynthesis [1]. These application notes provide detailed methodologies for utilizing this compound as both a research tool for investigating cell envelope permeability and as a potential potentiator of conventional antibiotics.

Table 1: Key Characteristics of this compound

Property Description
Chemical Class Biphenyl methylsulfone hydroxamic acid
Molecular Target LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase)
Target Pathway Lipid A biosynthesis (Raetz pathway)
Primary Effect Inhibition of LPS synthesis, compromising outer membrane integrity
Key Application Chemical tool for studying Gram-negative cell envelope permeability

Drug Properties and Mechanism of LpxC Inhibition

Biochemical Activity

This compound exerts its antibacterial effect through potent inhibition of LpxC, which catalyzes the deacetylation of UDP-3-O-acyl-GlcNAc in the lipid A biosynthetic pathway [1]. This represents the first committed step in LPS production, making LpxC a key regulatory point in outer membrane biogenesis. Inhibition of this enzyme depletes cellular LPS levels, disrupting the asymmetric structure of the outer membrane and increasing permeability to hydrophobic compounds that would normally be excluded [2].

Spectrum of Activity

This compound demonstrates broad-spectrum activity against diverse Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Burkholderia cenocepacia [1] [3]. The compound exhibits enhanced efficacy against bacterial strains with compromised outer membrane integrity or defects in LPS biosynthesis machinery. Notably, this compound shows differential potency across bacterial species, reflecting variations in LpxC structural conservation and cellular permeability barriers.

Applications in Permeability Assessment

Synergy Studies with Hydrophobic Antibiotics

This compound can be employed as a permeabilizing agent to enhance the activity of large hydrophobic antibiotics that typically exhibit poor penetration through the Gram-negative outer membrane. Subinhibitory concentrations of this compound disrupt LPS integrity, creating temporary defects that allow increased penetration of compounds like novobiocin, rifampicin, and erythromycin [1] [2].

Recent investigations have demonstrated that marinopyrrole A, a hydrophobic compound with limited Gram-negative activity, shows significantly enhanced efficacy against diverse Gram-negative pathogens when combined with LpxC inhibitors like this compound [2]. This synergy approach expands the therapeutic potential of existing antibiotic libraries that would otherwise be ineffective against Gram-negative pathogens.

Table 2: Documented Synergistic Interactions with this compound

Compound Potentiated Compound Class Observed Effect Proposed Mechanism
Novobiocin Aminocoumarin Enhanced susceptibility in B. cenocepacia [1] Increased membrane penetration
Marinopyrrole A Bipyrrole pharmacophore Expanded Gram-negative spectrum [2] LPS disruption enabling hydrophobic compound entry
Avibactam β-lactamase inhibitor Increased efficacy in B. cenocepacia [1] Combined membrane permeabilization and β-lactamase inhibition
Rifampicin Ansamycin Enhanced activity in E. coli [3] Compromised outer membrane permeability
Chemical-Genetic Screening Applications

This compound serves as a valuable tool in chemical-genetic approaches to identify novel genetic determinants of cell envelope integrity. Transposon mutagenesis combined with barcode sequencing (BarSeq) in Burkholderia cenocepacia has revealed that disruption of the BpeAB-OprB efflux pump significantly increases susceptibility to this compound, suggesting this pump may actively export the compound [1]. Furthermore, defects in peptidoglycan recycling and divisome accessory proteins have been shown to modulate bacterial susceptibility to LpxC inhibition, revealing functional connections between different envelope biogenesis pathways [1].

The application of this compound in genome-wide screens enables systematic identification of envelope stress response pathways and reveals genetic vulnerabilities that could be exploited for combination therapies. This approach has been successfully implemented in Pseudomonas aeruginosa using PROSPECT methodology, where LpxC inhibition was employed to identify essential outer membrane protein interactions [4].

Experimental Protocols

Broth Microdilution Assay for Susceptibility Testing
4.1.1 Principle

The broth microdilution method determines the minimum inhibitory concentration (MIC) of this compound against bacterial strains of interest and evaluates its potential synergistic interactions with other antimicrobial compounds.

4.1.2 Materials
  • This compound (prepared as 10 mg/mL stock in DMSO, stored at -80°C)
  • Cation-adjusted Mueller Hinton Broth (CAMHB)
  • Sterile, non-treated 96-well round-bottom microplates
  • Test compounds for synergy assessment (e.g., novobiocin, rifampicin, marinopyrrole A)
  • DMSO (molecular biology grade)
4.1.3 Procedure
  • Prepare serial dilutions of this compound in CAMHB to achieve concentrations ranging from 0.1-50 μg/mL in a final volume of 100 μL/well.
  • For synergy studies, include subinhibitory concentrations of test compounds (typically ¼ MIC) in combination with this compound dilution series.
  • Standardize bacterial inoculum to approximately 5 × 10^5 CFU/mL in CAMHB and add to each well.
  • Include appropriate controls: growth control (bacteria + media), solvent control (bacteria + equivalent DMSO concentration), and sterility control (media only).
  • Incubate plates at 35°C for 16-20 hours without agitation.
  • Determine MIC as the lowest concentration that completely inhibits visible growth.
  • For synergy quantification, calculate fractional inhibitory concentration (FIC) indices using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) Interpretation: FIC ≤ 0.5 indicates synergy; >0.5-4 indicates indifference; >4 indicates antagonism.
Transposon Sequencing (Tn-Seq) with this compound Exposure
4.2.1 Principle

This protocol leverages barcoded transposon mutant libraries to identify genetic determinants of susceptibility or resistance to this compound on a genome-wide scale [1] [5].

4.2.2 Materials
  • Barcoded transposon mutant library (e.g., in B. cenocepacia K56-2 or P. aeruginosa PA14)
  • This compound at subinhibitory concentration (typically IC~20~-IC~30~)
  • Appropriate growth medium for bacterial strain
  • DNA extraction kit
  • PCR reagents and barcoded primers for library amplification
  • Illumina sequencing platform
4.2.3 Procedure
  • Grow transposon mutant library to mid-log phase in appropriate medium.
  • Expose library to subinhibitory concentration of this compound (determined empirically for each strain) and grow for 15-20 generations.
  • Collect cells by centrifugation and extract genomic DNA.
  • Amplify transposon flanking regions with barcoded primers to enable multiplex sequencing.
  • Purify PCR products and quantify using fluorometric methods.
  • Sequence pooled libraries on Illumina platform to determine relative abundance of each mutant.
  • Analyze sequencing data using specialized software (e.g., TRANSIT, Bio-Tradis) to identify genes with significant fitness defects upon this compound exposure.

G cluster_library Library Preparation cluster_sequencing Sequencing & Analysis TnSeqWorkflow Tn-Seq Chemical Genetic Screening LibraryPrep Prepare Barcoded Transposon Mutant Library TnSeqWorkflow->LibraryPrep AntibioticExposure Expose to Subinhibitory This compound LibraryPrep->AntibioticExposure CultureGrowth Culture for 15-20 Generations AntibioticExposure->CultureGrowth DNAExtraction Extract Genomic DNA CultureGrowth->DNAExtraction PCRAmplification Amplify Transposon Junctions with Barcodes DNAExtraction->PCRAmplification LibraryPooling Pool and Sequence Libraries PCRAmplification->LibraryPooling ReadMapping Map Sequences to Reference Genome LibraryPooling->ReadMapping FitnessScoring Calculate Mutant Fitness Scores ReadMapping->FitnessScoring HitIdentification Identify Envelope Integrity Genes FitnessScoring->HitIdentification

Figure 1: Experimental workflow for Tn-Seq chemical genetic screening with this compound to identify bacterial genes involved in cell envelope integrity and antibiotic susceptibility.

Data Interpretation and Mechanistic Insights

Analysis of Fitness Data

When analyzing results from this compound chemical-genetic screens, significant fitness defects (decreased mutant abundance) typically identify genes essential for maintaining envelope integrity under LPS biosynthesis stress. Conversely, increased fitness (enhanced mutant survival) may identify negative regulators of resistance pathways. In B. cenocepacia, transposon insertions in the BpeAB-OprB efflux pump components resulted in significant fitness defects in the presence of this compound, indicating this system may contribute to intrinsic resistance through active efflux [1].

Mechanistic Considerations

The primary mechanism of this compound involves LpxC inhibition, leading to reduced LPS biosynthesis and subsequent outer membrane destabilization [1]. However, secondary effects include imbalances in phospholipid biosynthesis and activation of envelope stress response pathways [3]. In E. coli, LpxC inhibition triggers accumulation of lyso-phosphatidylethanolamine (generated by phospholipase PldA) and induction of unsaturated fatty acid biosynthesis (FabA/FabB) [3], suggesting complex metabolic adaptations to LPS depletion.

G cluster_inhibition LpxC Inhibition cluster_effects Cellular Consequences cluster_outcomes Antibiotic Effects Mechanism This compound Mechanism of Action LpxCInhibition This compound Inhibits LpxC Enzyme Activity Mechanism->LpxCInhibition LPSReduction Reduced LPS Biosynthesis LpxCInhibition->LPSReduction OMDestabilization Outer Membrane Destabilization LPSReduction->OMDestabilization PhospholipidImbalance Phospholipid Biosynthesis Imbalance LPSReduction->PhospholipidImbalance PermeabilityIncrease Increased Membrane Permeability OMDestabilization->PermeabilityIncrease StressActivation Activation of Envelope Stress Responses OMDestabilization->StressActivation Synergy Synergy with Hydrophobic Antibiotics PermeabilityIncrease->Synergy Susceptibility Increased Susceptibility to Multiple Drug Classes PermeabilityIncrease->Susceptibility EffluxInduction Potential Induction of Efflux Systems StressActivation->EffluxInduction

Figure 2: Mechanism of action of this compound and its cellular consequences. LpxC inhibition disrupts LPS biosynthesis, leading to outer membrane destabilization and multiple downstream effects that increase bacterial susceptibility to antibiotics.

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Poor solubility: this compound may require DMSO concentrations up to 1% for complete solubilization. Always include vehicle controls at equivalent concentrations.
  • Strain-specific variability: LpxC inhibitors exhibit varying potency across species due to structural differences in the LpxC active site. Determine appropriate concentrations empirically for each strain.
  • Carryover effects in synergy studies: When testing multiple compounds, include wash steps or use fresh cultures to prevent unintended interactions.
  • Rapid resistance development: Spontaneous mutants with altered LpxC or upregulated efflux may emerge during prolonged exposures. Include biological replicates and sequence resistant colonies to identify mechanisms.
Safety and Storage Considerations

This compound should be stored as aliquots at -80°C in anhydrous DMSO to prevent repeated freeze-thaw cycles. Use appropriate personal protective equipment when handling concentrated stocks. Properly sterilize bacterial cultures and dispose of contaminated materials according to institutional biosafety protocols.

Conclusion

This compound represents a valuable chemical tool for investigating Gram-negative cell envelope permeability and identifying novel genetic determinants of antibiotic resistance. Its specific inhibition of LpxC provides a means to selectively compromise outer membrane integrity, enabling detailed studies of envelope stress responses and synergistic interactions with conventionally excluded antibiotics. The protocols outlined herein facilitate standardized assessment of bacterial susceptibility, chemical-genetic screening, and combination therapy development, advancing both basic research and therapeutic discovery efforts against multidrug-resistant Gram-negative pathogens.

References

Identification of PF-04753299 as a Substrate of the BpeAB-OprB Efflux Pump

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The intrinsic antibiotic resistance of bacteria within the Burkholderia cepacia complex (Bcc), including Burkholderia cenocepacia, is a significant challenge in treating the infections they cause. A major component of this resistance is the low permeability of their cell envelopes and the activity of multidrug efflux pumps [1]. The BpeAB-OprB efflux pump, a member of the Resistance-Nodulation-Division (RND) family, has been previously characterized in Burkholderia species for its role in resistance to various antimicrobials [2] [3]. This application note synthesizes recent genetic evidence that identifies the novel LpxC inhibitor PF-04753299 as a substrate for the BpeAB-OprB pump in B. cenocepacia [1]. LpxC is a key enzyme in the biosynthesis of lipid A, a essential component of the outer membrane of Gram-negative bacteria, making LpxC inhibitors a promising class of antibiotics. Understanding the efflux of such compounds is therefore critical for overcoming resistance and developing effective therapeutic strategies.

Key Findings and Data Summary

A re-examination of a genome-wide transposon mutagenesis screen in B. cenocepacia K56-2 provided direct genetic evidence linking the BpeAB-OprB efflux pump to reduced susceptibility to this compound [1]. The study found that disruption of the BpeAB-OprB system increased bacterial susceptibility to the drug, indicating that the pump actively extrudes it, thereby conferring resistance [1].

The table below summarizes the efflux pump and its newly identified substrate:

Efflux Pump Bacterial Species Identified Substrate (this compound) Evidence
BpeAB-OprB B. cenocepacia K56-2 LpxC Inhibitor (this compound) Increased susceptibility observed in pump-defective mutants [1].

This finding is situated within a broader context of the pump's substrate profile. Previous research on Burkholderia pseudomallei has shown that the BpeAB-OprB pump extrudes a range of antimicrobials, though its specific role can vary between bacterial strains. The following table contrasts the substrate profile of BpeAB-OprB in different Burkholderia species:

Bacterial Species / Strain Confirmed Substrates of BpeAB-OprB Non-Substrates (or Strain-Specific Variation)
B. pseudomallei KHW Aminoglycosides, Macrolides (e.g., Erythromycin) [2] -
B. pseudomallei 1026b Macrolides, Fluoroquinolones, Tetracyclines, Acriflavine [3] Aminoglycosides [3]
B. cenocepacia K56-2 This compound (LpxC inhibitor), Novobiocin, Avibactam [1] -

Experimental Protocols and Workflows

The identification of this compound as an efflux pump substrate relied on a high-throughput genetic screening technique rather than a conventional substrate accumulation assay.

Barcoded Transposon Mutagenesis Screening

The core methodology used in the primary study was a barcoded transposon mutagenesis screen, followed by sequencing (Tn-seq) [1]. This approach allows for the genome-wide identification of genes that contribute to antibiotic resistance.

Workflow:

  • Mutant Library Creation: A large library of B. cenocepacia K56-2 random transposon mutants is generated.
  • Antibiotic Selection: The pooled mutant library is exposed to a sub-lethal concentration of the antibiotic this compound.
  • DNA Extraction & Sequencing: Genomic DNA is isolated from the surviving population. The barcodes associated with each transposon insertion are amplified and sequenced.
  • Data Analysis: The abundance of each mutant in the post-selection pool is compared to its abundance in a control pool (no antibiotic). Mutants with transposon insertions in the bpeAB-oprB operon were found to be under-represented after this compound selection, indicating that disruption of the pump made the bacteria more susceptible to the drug [1].

G Start Start: B. cenocepacia K56-2 Wild-type Lib Create Barcoded Transposon Mutant Library Start->Lib Pool Pool Mutants Lib->Pool Treat Expose to Sub-lethal This compound Pool->Treat Survive Harvest Surviving Mutants Treat->Survive Seq Extract DNA & Sequence Barcodes (Tn-seq) Survive->Seq Analyze Bioinformatic Analysis: Identify Depleted Mutants Seq->Analyze Identify Identify Gene: BpeAB-OprB Operon Analyze->Identify Result Conclusion: this compound is a BpeAB-OprB Substrate Identify->Result

Diagram 1: Experimental workflow for identifying this compound as a BpeAB-OprB substrate using barcoded transposon mutagenesis.

Protocol: Ethidium Bromide Agar Cartwheel Method for Efflux Activity Screening

While not used in the primary this compound study, the Ethidium Bromide (EtBr)-agar cartwheel method is a well-established, accessible technique for the presumptive identification of efflux pump activity in clinical multidrug-resistant isolates [4]. It can be used to screen for strains with high efflux activity prior to more targeted investigations.

Principle: Bacterial efflux capacity is visualized by the fluorescence of intracellular EtBr, a common efflux pump substrate. Strains with high efflux activity accumulate less EtBr and show weaker fluorescence compared to strains with low activity [4].

Materials:

  • Cation-adjusted Mueller-Hinton Agar (CAMHA)
  • Ethidium bromide (EtBr) stock solution
  • Bacterial isolates to be tested
  • Controls: Strain with known efflux activity (positive control), strain with no efflux activity (negative control)
  • UV transilluminator

Procedure:

  • Prepare EtBr-Agar Plates: Prepare CAMHA plates containing increasing sub-inhibitory concentrations of EtBr (e.g., 0.5, 1.0, 1.5, and 2.0 µg/mL).
  • Inoculate Plates: Using a cartwheel pattern, heavily inoculate the surface of the agar plates with the test and control bacterial strains. Each streak should represent a different isolate.
  • Incubate: Incub the plates at 37°C for 18-24 hours.
  • Visualize under UV: Observe the plates under a UV transilluminator. Compare the fluorescence intensity of the bacterial growth.
    • Weak or no fluorescence indicates active efflux of EtBr.
    • Strong fluorescence indicates accumulation of EtBr due to poor efflux activity.

Interpretation: Isolates that show diminished fluorescence across increasing EtBr concentrations are likely to overexpress efflux pumps. This method provides a presumptive identification and should be confirmed with other techniques, such as MIC reduction assays in the presence of efflux pump inhibitors [4].

G Prep Prepare Agar Plates with Gradient of EtBr Inoc Inoculate Test and Control Strains Prep->Inoc Incub Incubate 18-24h at 37°C Inoc->Incub UV Visualize Fluorescence under UV Light Incub->UV Decide Fluorescence Intensity? UV->Decide Weak Weak Fluorescence: High Efflux Activity (Potential MDR) Decide->Weak Low Strong Strong Fluorescence: Low Efflux Activity Decide->Strong High

Diagram 2: Decision workflow for the Ethidium Bromide Agar Cartwheel method used to screen bacterial isolates for efflux pump activity.

Discussion and Research Context

The discovery that this compound is a substrate for BpeAB-OprB highlights a potential resistance mechanism that could emerge during the clinical use of LpxC inhibitors [1]. This finding underscores the importance of considering efflux from the early stages of antibiotic development, particularly for drugs targeting Gram-negative pathogens like Burkholderia.

  • Role in Virulence and Quorum Sensing: The broader physiological role of efflux pumps like BpeAB-OprB is an active area of research. Some studies suggest a link between efflux pumps, quorum sensing (QS), and virulence factor production. For instance, in B. pseudomallei KHW, BpeAB-OprB was reported to be necessary for the production of acyl-homoserine lactone (AHL) QS signals and full virulence [2]. However, these findings appear to be strain-dependent, as subsequent research in B. pseudomallei 1026b found that BpeAB-OprB was not required for AHL export or the production of several virulence factors [3]. This indicates a complex relationship between efflux, resistance, and virulence that may not be universally applicable across all strains or species.

  • Therapeutic Potential of Efflux Pump Inhibition: The layered resistance mechanisms in the cell envelope make efflux pumps a promising target for antibiotic potentiators [1]. Co-administration of an efflux pump inhibitor (EPI) with an antibiotic substrate could potentially restore the drug's efficacy. Plant-derived secondary metabolites have been identified as a promising source of novel EPIs [5]. Inhibiting BpeAB-OprB could serve a dual function: not only potentiating antibiotics like this compound but also potentially attenuating bacterial virulence in strains where the pump is linked to QS [2].

Conclusion

The application of modern genetic tools, such as barcoded transposon library screens, has successfully identified the BpeAB-OprB efflux pump as a key contributor to resistance against the LpxC inhibitor This compound in B. cenocepacia [1]. This knowledge is critical for advancing the development of LpxC inhibitors as a therapeutic class. Future efforts should focus on:

  • Validating this finding through direct biochemical efflux assays.
  • Exploring the chemical structure of this compound to understand its interaction with the BpeAB-OprB pump.
  • Screening for and developing potent efflux pump inhibitors that could be co-administered with LpxC inhibitors to overcome this specific resistance mechanism.

References

PF-04753299 stability and storage temperature optimization

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Storage Conditions

The following table summarizes the key physical characteristics and storage recommendations for PF-04753299 from multiple supplier sources [1] [2] [3].

Property Specification Source / Reference
Appearance White to off-white powder MedChemExpress, Sigma-Aldrich [1] [4]
Molecular Weight 347.43 g/mol MedChemExpress, TargetMol [1] [3]
CAS Number 1289620-49-0 Multiple Suppliers [1] [2] [3]
Purity ≥98% Sigma-Aldrich [4]
Short-Term Storage Room temperature (a few days, during shipping) InvivoChem, Sigma-Aldrich [2] [4]
Long-Term Storage (Powder) -20°C for 3 years MedChemExpress, InvivoChem [1] [2]
Long-Term Storage (Solution) -80°C for 6 months; -20°C for 1 month MedChemExpress, TargetMol [1] [3]

Solubility & Stock Solution Preparation

This compound has low aqueous solubility but is readily soluble in DMSO.

Solvent Solubility Notes
DMSO 20 - 70 mg/mL (57.57 - 201.48 mM) Sonication and warming may be needed. Hygroscopic DMSO can impact solubility; use newly opened containers [1] [3] [4].
Water Poorly soluble Not recommended for preparing stock solutions.

Protocol: Preparing a 20 mg/mL Stock Solution in DMSO

  • Step 1: Calculate the mass of this compound needed. For example, to make 1 mL of solution, you will need 20 mg of the compound.
  • Step 2: Weigh out 20 mg of this compound powder and transfer it to a sterile vial.
  • Step 3: Add 1 mL of fresh, anhydrous DMSO to the vial.
  • Step 4: If the compound does not dissolve completely, briefly warm the vial in a 37°C water bath and sonicate for several minutes until the solution is clear.
  • Step 5: Immediately aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  • Step 6: Store the aliquots at -80°C for long-term use (6 months) or at -20°C for short-term use (1 month) [1] [3].

In Vivo Dosing Formulations

For animal studies, this compound can be formulated using several common methods. The table below outlines two injection formulations adapted from the search results [2].

Formulation Name Composition (by volume) Preparation Method

| Injection Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | 1. Take 100 µL of DMSO stock solution. 2. Add 50 µL of Tween 80 and mix well. 3. Add 850 µL of saline and mix to obtain a clear solution. | | Injection Formulation 3 | 10% DMSO, 90% Corn Oil | 1. Take 100 µL of DMSO stock solution. 2. Add to 900 µL of corn oil and mix vigorously to obtain a clear solution or uniform suspension. |

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution precipitating upon thawing, and how can I prevent this? Precipitation is a common issue with compounds dissolved in DMSO, especially after freeze-thaw cycles. To prevent this:

  • Aliquot: Always store your stock solution in small, single-use aliquots.
  • Thaw Gently: Thaw frozen aliquots at room temperature inside a desiccator to prevent water condensation from entering the tube, which can cause precipitation.
  • Avoid Vortexing: After thawing, mix the solution by gently flicking the tube or via brief, low-power pulsing in a bath sonicator. Vortexing can introduce water and air, promoting precipitation.

Q2: Can I use an aqueous buffer instead of DMSO to prepare my working solution? this compound has very poor solubility in water. Directly diluting a concentrated DMSO stock into an aqueous buffer will almost certainly cause the compound to precipitate out of solution. For cellular assays, it is recommended to keep the final concentration of DMSO in your culture medium below 0.1-1% to avoid cytotoxicity.

Q3: What is the best practice for handling the powder form of this compound?

  • Storage: Upon receipt, the powder should be stored desiccated at -20°C.
  • Weighing: Before opening, allow the vial to warm to room temperature inside a desiccator to prevent water absorption. Use a calibrated balance in a well-ventilated area, preferably inside a fume hood, and wear appropriate personal protective equipment (PPE) such as gloves and a lab coat.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution

| Unexpectedly low biological activity | • Degraded compound due to improper storage • Precipitation in working solution | • Confirm storage temperature and age of stock. • Visually inspect the solution for crystals or cloudiness before use. | | Cloudiness in dosing solution | • Compound precipitation upon dilution from DMSO stock | • Ensure the formulation vehicle is prepared correctly. For Formulation 1, add components in the specified order with vigorous mixing. | | Inconsistent results between experiments | • Variations in stock solution concentration due to precipitation or hydrolysis • Different final DMSO concentrations in assays | • Use a fresh aliquot from the master stock for each experiment. • Standardize the DMSO concentration across all experimental groups, including controls. |

Experimental Workflow for Stability Assurance

The following diagram outlines a recommended workflow to ensure compound stability throughout your experiment.

Start Start: Receive this compound S1 Store powder at -20°C Start->S1 S2 Prepare stock solution in fresh DMSO S1->S2 S3 Aliquot into single-use vials S2->S3 S4 Store aliquots at -80°C S3->S4 S5 Thaw one aliquot for experiment S4->S5 S6 Use immediately and discard remainder S5->S6 End Consistent & reliable data S6->End

References

overcoming PF-04753299 resistance mutations in LpxC

Author: Smolecule Technical Support Team. Date: February 2026

Known Resistance Mechanisms to PF-04753299

Resistance to LpxC inhibitors like this compound does not arise from mutations in the lpxC gene alone. Research indicates that resistance is often linked to mutations in genes involved in fatty acid biosynthesis, which rebalance the cellular homeostasis disrupted by the inhibition of Lipid A synthesis [1] [2].

The table below summarizes the key genes and proteins involved in resistance and their proposed roles.

Gene/Protein Function Role in Resistance Effect of Mutation
FabZ [1] [3] A dehydratase in the fatty acid biosynthesis pathway. Primary resistance mechanism. Reduces enzymatic activity, leading to a rebalancing of lipid A and phospholipid synthesis [1].
LpxC [4] [1] The target enzyme (deacetylase) in the lipid A biosynthesis pathway. Contributes to resistance. Mutations can decrease the enzyme's susceptibility to inhibition [4].
ThrS [1] Threonyl-tRNA synthetase, involved in protein synthesis. Suppressor mutation. Reduces enzymatic activity and slows cellular growth, indirectly suppressing the effects of membrane biosynthesis inhibition [1].
TolC [2] An outer membrane component of efflux pumps. Contributes to intrinsic tolerance. Deletion of tolC makes E. coli 8-10 times more susceptible to this compound, indicating efflux is a resistance factor [2].

Experimental Workflows for Resistance Study

To effectively troubleshoot resistance issues, it is helpful to understand the common methodologies used to identify and characterize them. The following diagram outlines a generalized experimental workflow based on current research practices.

Start Start: Isolate Resistant Mutants Step1 Whole-Genome Sequencing of Resistant vs. Parent Strain Start->Step1 Step2 Identify Mutations (e.g., in fabZ, lpxC, thrS) Step1->Step2 Step3 Genetic Reconstruction (Introduce mutation into clean background) Step2->Step3 Step4 Phenotypic Confirmation (MIC assays, growth curves) Step3->Step4 Step5 Biochemical Characterization (LpxC activity, LPS/PL ratio, proteomics) Step4->Step5

Detailed Protocol for Key Experiments

Here are the detailed methodologies for the core experiments cited in the workflow.

1. Isolating Resistant Mutants

  • Method: Spontaneous resistance selection [1].
  • Protocol: Plate a high density of cells (e.g., 10^8 to 10^9 CFU) from an overnight culture onto LB agar containing this compound at a concentration of 1-2 times the MIC of the wild-type strain. Incubate plates at 37°C for 24-48 hours. Purify visible colonies by re-streaking onto the same selective medium at least three times.
  • Troubleshooting Tip: If no mutants are obtained, increase the drug concentration gradually in a multi-step selection process to isolate mutants with higher levels of resistance [1].

2. Determining Minimum Inhibitory Concentration (MIC)

  • Method: Broth microdilution according to standard guidelines (e.g., CLSI) [1] [2].
  • Protocol: Prepare a 2-fold serial dilution of this compound in a 96-well plate containing LB or M9 minimal medium. Inoculate each well with approximately 5 × 10^5 CFU/mL from a bacterial culture. Incubate the plate at 37°C for 16-22 hours. The MIC is the lowest concentration of antibiotic that prevents visible growth. For colorimetric confirmation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubate further; the MIC is the well that shows no color change from yellow to purple [1].
  • Note: Due to potential solubility issues, a final concentration of 10% DMSO may be used in the growth media [1].

3. Assessing Membrane Permeability

  • Method: Vancomycin Sensitivity Assay [2].
  • Principle: A functioning outer membrane prevents large antibiotics like vancomycin from entering Gram-negative bacteria. Successful LpxC inhibition disrupts outer membrane integrity, sensitizing cells to vancomycin.
  • Protocol: Determine the MIC of vancomycin for your bacterial strain with and without sub-lethal pre-treatment with this compound. A significant decrease in the MIC of vancomycin in this compound-treated cells indicates increased outer membrane permeability and successful target engagement [2].

Key Insights for Troubleshooting

Based on the current literature, here are some central concepts to guide your troubleshooting:

  • Resistance is Often Multifactorial: High-level resistance (e.g., >200-fold) typically requires mutations in multiple genes, such as both fabZ and thrS [1]. When characterizing resistance, do not stop at the first mutation you find.
  • Think About Metabolic Balance: The primary resistance mechanism involves rebalancing cellular homeostasis. Inhibiting LpxC (LPS synthesis) creates an imbalance with the parallel fatty acid/phospholipid synthesis pathway. Mutations in fabZ appear to correct this imbalance, allowing the cell to survive despite effective LpxC inhibition [1] [2].
  • The Response Can Be Compound-Specific: While the core mechanism may be shared, different LpxC inhibitors can elicit distinct cellular responses at the proteome level [2]. Findings for one LpxC inhibitor may not translate perfectly to another.

References

optimizing PF-04753299 concentration for efflux pump studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Clarification and Key Data

The table below summarizes the core information for PF-04753299 and, for comparison, a well-characterized efflux pump inhibitor (EPI).

Compound Primary Target & Mechanism Key Quantitative Data (MIC90) Solubility & Storage

| This compound | LpxC Inhibitor: Blocks lipid A biosynthesis, a crucial step in Lipopolysaccharide (LPS) formation in Gram-negative bacteria [1] [2]. | E. coli: 2 μg/ml [1] [2] P. aeruginosa: 4 μg/ml [1] [2] K. pneumoniae: 16 μg/ml [1] [2] | Solubility: 20 mg/mL in DMSO (clear solution, may require warming and ultrasonication) [3] [1]. Storage: Solid at -20°C; stock solutions at -80°C [4] [1]. | | PAβN (MC-207,110) | Efflux Pump Inhibitor (EPI): Broad-spectrum inhibitor of RND-type efflux pumps (e.g., MexAB-OprM, MexCD-OprJ) [5] [6]. | Not an antibiotic itself; used at sub-inhibitory concentrations (e.g., 10-50 mg/L) to potentiate existing antibiotics like levofloxacin [5]. | Information varies; prepare stock solutions in DMSO or water [5]. |

Experimental Design and Workflows

Here are detailed protocols for conducting experiments with these two types of inhibitors.

Protocol A: Using this compound (LpxC Inhibitor) in Susceptibility Testing

This protocol is adapted from standard broth microdilution methods used in recent research [4].

  • Preparation of Stock Solution

    • Gently warm the vial of this compound to room temperature.
    • Weigh an appropriate amount of the compound.
    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10,000 mg/L or 20,000 mg/L). Vortex thoroughly to ensure complete dissolution.
    • Aliquot and store the stock solution at -80°C to avoid freeze-thaw cycles.
  • Broth Microdilution Assay

    • Perform a serial dilution of the stock solution in a clear, non-treated 96-well microplate using the appropriate broth medium (e.g., Mueller Hinton Broth for E. coli or P. aeruginosa; Tryptic Soy Broth for N. gonorrhoeae) [4].
    • The final concentration of DMSO in all test wells must be standardized and kept low (e.g., 0.5% v/v) to avoid solvent toxicity [4].
    • Prepare a concentration range of this compound (e.g., 0.2 to 50 mg/L) with each concentration tested in triplicate for robustness.
    • Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL final concentration).
    • Include growth control (bacteria + medium) and sterility control (medium only) wells.
  • Incubation and MIC Determination

    • Seal the plate and incubate at 35°C for 16-20 hours under appropriate atmospheric conditions [4].
    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely prevents visible growth.
Protocol B: Using an EPI (like PAβN) in Combination Studies

This protocol describes how to test for efflux pump inhibition [5] [6].

  • Checkerboard Assay

    • Prepare serial dilutions of an antibiotic (e.g., levofloxacin, ciprofloxacin) along one axis of a 96-well microplate.
    • Prepare serial dilutions of the EPI (PAβN) along the other axis.
    • The final concentration of the EPI should be below its own MIC (i.e., sub-inhibitory, often between 10-50 mg/L).
    • Inoculate all wells with the target bacterium.
  • Interpretation

    • After incubation, the Fractional Inhibitory Concentration (FIC) index is calculated.
    • An FIC index of ≤0.5 indicates synergy, meaning the EPI is effectively potentiating the antibiotic, a hallmark of efflux pump inhibition.

Frequently Asked Questions (FAQs)

Q1: I am trying to study efflux pumps. Why is this compound not the right compound? A1: this compound has a specific and different molecular target. It inhibits the LpxC enzyme, which is involved in synthesizing lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1] [2]. Efflux pumps are protein complexes that pump antibiotics out of the cell, and they require inhibitors like PAβN that bind directly to the pump components [7] [5].

Q2: My bacteria are not susceptible to this compound. What could be the reason? A2: Resistance or lack of susceptibility can stem from several factors:

  • Impermeable Outer Membrane: The bacterium may have a very efficient barrier that prevents the compound from entering [4].
  • Efflux: The compound might itself be recognized and extruded by multidrug efflux pumps [4] [5].
  • Mutations: Mutations in the lpxC gene or its regulatory pathways can reduce the binding or effectiveness of the inhibitor.

Q3: What is a proven EPI I can use as a positive control in my experiments? A3: Phenylalanine-arginine β-naphthylamide (PAβN, also known as MC-207,110) is a well-documented, broad-spectrum EPI frequently used as a positive control in research to validate efflux pump activity and inhibit pump function in bacteria like E. coli and P. aeruginosa [5] [6].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in assay buffer Low aqueous solubility; DMSO stock added too rapidly. Ensure stock solution is clear before use. When adding to aqueous medium, add slowly while vortexing. Do not exceed the final DMSO tolerance of the bacteria (typically 0.5-1%).
High background growth in control wells Contaminated stock solutions or media; inaccurate inoculation. Use sterile technique. Prepare fresh media and check sterility. Verify the bacterial inoculum size using colony counts.
No potentiation of antibiotic activity with PAβN The strain's resistance may not be primarily mediated by efflux pumps targeted by PAβN. Confirm the strain's resistance mechanism (e.g., presence of inactivating enzymes, target mutations). Use a strain with known, characterized efflux pump overexpression as a positive control.

Research Pathway Decision Guide

The following diagram outlines the experimental decision-making process based on your research goal.

References

troubleshooting PF-04753299 in combination antibiotic therapies

Author: Smolecule Technical Support Team. Date: February 2026

PF-04753299 Specifications & Research Context

The table below summarizes the available key information on this compound from the search results.

Property Detail
Target LpxC (a key enzyme in the Lipid A synthesis pathway of Gram-negative bacteria) [1]
IC₂₀-₃₀ Concentration 0.18 µg/mL [1]
Therapeutic Context Studied in Burkholderia cenocepacia (Bcc), known for extreme drug resistance due to its impermeable cell envelope [1]

This compound is an experimental LpxC inhibitor. The provided data comes from a genome-wide screen in Burkholderia cenocepacia, a model for studying highly resistant Gram-negative pathogens [1]. This context is crucial for troubleshooting, as its efficacy can be heavily influenced by the specific bacterial strain and its unique cell envelope structure.

Systematic Troubleshooting Framework

Given the lack of direct FAQs, the following framework outlines critical areas to investigate if your combination therapies are underperforming.

This compound Combination Therapy This compound Combination Therapy Bacterial Strain & Permeability Bacterial Strain & Permeability This compound Combination Therapy->Bacterial Strain & Permeability Synergy Partner & Dosing Synergy Partner & Dosing This compound Combination Therapy->Synergy Partner & Dosing Resistance & Tolerance Mechanisms Resistance & Tolerance Mechanisms This compound Combination Therapy->Resistance & Tolerance Mechanisms Confirm LpxC essentiality in your strain Confirm LpxC essentiality in your strain Bacterial Strain & Permeability->Confirm LpxC essentiality in your strain Check Test outer membrane permeabilizers Test outer membrane permeabilizers Bacterial Strain & Permeability->Test outer membrane permeabilizers Check Validate partner's target & access Validate partner's target & access Synergy Partner & Dosing->Validate partner's target & access Optimize Use HFIM for PK/PD modeling Use HFIM for PK/PD modeling Synergy Partner & Dosing->Use HFIM for PK/PD modeling Optimize Sequence erm(41) & other R genes Sequence erm(41) & other R genes Resistance & Tolerance Mechanisms->Sequence erm(41) & other R genes Investigate Check for tolerant subpopulations Check for tolerant subpopulations Resistance & Tolerance Mechanisms->Check for tolerant subpopulations Investigate

Bacterial Strain and Permeability
  • Confirm Target Essentiality: The efficacy of this compound depends on LpxC being essential for your specific bacterial strain. This is not a universal truth. Before concluding, verify that your research strain relies on the LpxC pathway for survival [1].
  • Address Permeability Barriers: The outer membrane of Gram-negative bacteria like Burkholderia is a major resistance factor. If this compound is ineffective, the issue may not be the drug itself but its inability to reach the target. Consider utilizing outer membrane permeabilizers in your assays to determine if permeability is the limiting factor [1].
Synergy Partner and Dosing
  • Rational Combination Selection: Choose synergy partners that target complementary pathways. For example, combining a cell wall synthesis inhibitor (like a β-lactam) with this compound (which disrupts outer membrane integrity) can be more effective than two drugs with similar mechanisms [1] [2].
  • Mimic Human Pharmacokinetics: Dosing regimens derived from static in vitro models often fail in translation. To generate clinically relevant data, use advanced models like the Hollow Fiber Infection Model (HFIM). The HFIM simulates human drug concentration profiles over time, which is critical for optimizing combination dosing schedules and avoiding underwhelming results due to poor pharmacokinetic matching [3].
Resistance and Tolerance Mechanisms
  • Test for Pre-existing Resistance: Screen for known resistance mechanisms early. For instance, with macrolide partners, inducible resistance (macrolide-iR) via the erm(41) gene can lead to treatment failure, even in combination. This can be confirmed with genetic sequencing [3].
  • Monitor for Tolerance: Bacteria can enter a transient, non-growing state that tolerates antibiotics without being genetically resistant. This is a common reason for the failure of bactericidal combinations. Use time-kill curves and check for regrowth after treatment to identify this phenotype. As one study noted, even potent combinations may fail to sterilize a culture due to the presence of tolerant or persistent subpopulations [3].

Suggested Experimental Protocols

Here are detailed methodologies for two key experiments cited in the troubleshooting framework.

Hollow Fiber Infection Model (HFIM)

This system dynamically simulates human antibiotic pharmacokinetics to better predict in vivo efficacy [3].

  • Setup: Use a polysulfone fiber cartridge connected to a central reservoir and a pump, containing culture medium.
  • Inoculation: Inoculate with bacteria in exponential growth to achieve ~10⁵-10⁶ CFU/mL.
  • Drug Administration: Infuse antibiotics into the central reservoir to mimic human PK profiles:
    • Intermittent Bolus: For drugs like amikacin (peak ~60 mg/L) or clarithromycin.
    • Continuous Infusion: For drugs like cefoxitin (steady-state ~25 mg/L).
  • Sampling & Analysis: Withdraw samples from the cartridge daily for:
    • Bacterial Counts: Culture on antibiotic-free and antibiotic-supplemented media to quantify total and tolerant populations.
    • Drug Concentration Measurement: Use immunoassays or HPLC-MS to verify target concentrations are maintained.
Genome-Wide Resistance Screening

This approach identifies bacterial genes that influence susceptibility or resistance to your drug combination [1] [4].

  • Library Construction: Create a high-density, randomly-barcoded transposon mutant library in your target bacterial strain.
  • Antibiotic Challenge: Expose the mutant library to this compound (at ~IC₉₀ concentration) and your combination partner.
  • Fitness Measurement: Use next-generation sequencing (BarSeq) to quantify the relative abundance of each mutant before and after antibiotic challenge.
  • Data Analysis: Mutants with disruptions in genes important for susceptibility will be depleted after drug exposure. This pinpoints specific genetic determinants of resistance.

References

improving PF-04753299 permeability in bacterial membrane studies

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Enhancing Compound Permeability

Strategy Rationale Potential Experimental Modifications
Disrupt Outer Membrane Integrity [1] The asymmetric outer membrane with LPS is a major permeability barrier. Disrupting its integrity can facilitate small molecule entry. Use chemical perturbants like BRD1401, which targets OprH to disrupt LPS interactions and increase membrane fluidity [1].
Inhibit Efflux Pumps [1] Bacterial efflux pumps actively export xenobiotics, reducing intracellular accumulation. Use efflux pump inhibitors (e.g., PaβN) in combination with your compound in checkerboard synergy assays [1].
Utilize LPS-Deficient or Sensitized Strains [2] The absence of canonical LPS or inhibition of its synthesis increases membrane permeability to hydrophobic molecules. Use strains with short LPS (e.g., E. coli K12) or pre-treat bacteria with sub-inhibitory concentrations of LpxC inhibitors [2] [3].
Employ Hypomorph Strains (PROSPECT) [1] Strains depleted for essential outer membrane proteins (OMPs) are hypersensitized to compounds targeting those pathways. Screen your compound against a library of barcoded OMP/OMAP hypomorph strains (e.g., Bam, Lpt) to identify hypersensitized targets [1].
Explore Combination Therapies Target the outer membrane and an intracellular enzyme simultaneously to achieve synergistic killing. Combine your LpxC inhibitor with an outer membrane-targeting peptide (e.g., murepavadin) or a permeabilizing agent [1].

Frequently Asked Questions

  • Q: Why is PF-04753299 ineffective against certain Gram-negative strains despite targeting the essential intracellular enzyme LpxC?
    • A: The primary reason is likely poor penetration through the robust Gram-negative outer membrane and active efflux [1]. The asymmetric outer membrane, dense with lipopolysaccharides (LPS), is highly impermeable to many small molecules. Furthermore, efflux pumps can recognize and expel the compound before it reaches its intracellular target, LpxC [3].
  • Q: Are there specific bacterial strains recommended for initial permeability testing?
    • A: Yes, for initial tests, consider using:
      • Hypersensitive strains: Engineered strains with defects in efflux pumps (e.g., Pseudomonas aeruginosa ΔMexAB-OprM) or outer membrane permeability [1].
      • LPS-deficient or sensitized strains: Species like Neisseria gonorrhoeae or Moraxella catarrhalis, which lack canonical LPS, are naturally more permeable to hydrophobic compounds [2]. Alternatively, wild-type strains can be sensitized using sub-inhibitory concentrations of LpxC inhibitors to compromise the LPS layer [2].
  • Q: What is a key regulatory point in LPS synthesis that can be exploited?
    • A: LpxC is a well-established, essential, and regulated enzyme in the LPS biosynthesis pathway [3]. It is a committed step and its degradation is a major control point. Recent research also shows that the first enzyme in the pathway, LpxA, can be regulated by the GTPase ObgE, revealing a novel regulatory mechanism that could be targeted to disrupt outer membrane integrity and synergize with other antibiotics [3].

Conceptual Experimental Workflow

To systematically investigate and improve the permeability of this compound, you can follow the workflow below. This diagram outlines a logical pathway from strain selection to mechanism-of-action studies.

Start Start: Evaluate this compound Activity A Screen against hypersensitive and wild-type strains Start->A B Determine MIC and intracellular concentration A->B C Significant activity in hypersensitive strains only? B->C D Permeability/Efflux confirmed as limiting factor C->D Yes E Investigate other mechanisms (e.g., target modification) C->E No F Employ chemical biology strategies (see Table 1) D->F G Re-test activity and confirm MoA E->G F->G

Technical Specifications for Visualization

When generating diagrams with Graphviz to document your work, please adhere to the following specifications based on your requirements and official documentation [4] [5].

  • Color Palette: The DOT code below uses the specified color hex codes for fillcolor and fontcolor to ensure sufficient contrast and brand consistency.
  • Edge Labels: The labeldistance attribute is set to 2.5 to create a clear gap between the edge label and the line.
  • Node Contrast: For all nodes containing text, the fontcolor is explicitly set to #202124 (dark gray) against light background colors (#F1F3F4, #FBBC05, etc.) to meet critical contrast rules.

example cluster_legend Recommended Color Mapping Primary Node Primary Node Success Node Success Node Warning Node Warning Node Alert Node Alert Node Neutral Node Neutral Node A Start B Process Step A->B action C Decision B->C D Success End C->D yes E Alternative End C->E no

The core challenge is that detailed, proprietary experimental data for this compound is not available in the public domain. The strategies and workflow provided are based on general principles of Gram-negative antibiotic discovery and recent research.

References

PF-04753299 handling and reconstitution best practices

Author: Smolecule Technical Support Team. Date: February 2026

PF-04753299: Compound Overview

This compound is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), which is a promising antibiotic target in Gram-negative bacteria [1] [2] [3].

The table below summarizes its core physicochemical and handling properties:

Property Specification
CAS Number 1289620-49-0 [4] [2] [3]
Molecular Formula C₁₈H₂₁NO₄S [4] [2]
Molecular Weight 347.43 g/mol [4] [2]
Appearance White to off-white powder [2] [3]
Purity ≥98% [4] [3]
Chemical Name (2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide [4]

Storage & Reconstitution Protocols

Storage Conditions
  • Powder Form: Store at -20°C for 3 years [4] [2].
  • Solubilized Stock Solutions:
    • Store at -80°C for 6 months [4] [2].
    • Store at -20°C for 1 month [4] [2].
  • Shipping: Stable at ambient temperature for a few days during ordinary shipping [4].
Reconstitution & Solubility
  • Primary Solvent: DMSO is the recommended solvent [4] [2] [3].
  • Solubility in DMSO: 20 mg/mL (approximately 57.57 mM) [2] [3].
  • Preparation Note: This product may require sonication and warming to fully dissolve in DMSO [2]. Using newly opened, dry DMSO is critical due to its hygroscopic nature [2].
Preparation of Working Solutions for In Vivo Use

If the compound has low water solubility in your application, the following formulations can be tested using a minute amount of the product [4]:

Formulation Type Composition (Example: 100 μL DMSO stock)
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection 3 DMSO : Corn oil = 10 : 90
Oral 1 Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na)
Oral 2 Dissolved in PEG400

> Important Note: It is advised to use freshly prepared in vivo formulations for optimal results and to avoid repeated freeze-thaw cycles of stock solutions [4].

Experimental Data & Biological Activity

Antibacterial Potency (MIC90 Values)

The table below shows the Minimum Inhibitory Concentration (MIC90) of this compound against various bacterial strains [4] [2]:

Bacterial Strain MIC90 Value
Escherichia coli 2 μg/mL
Pseudomonas aeruginosa 4 μg/mL
Klebsiella pneumoniae 16 μg/mL

A 2024 study reported a MIC of 1 μg/mL for this compound against E. coli W3110 in M9 minimal medium, and noted that an efflux pump-deficient strain (ΔtolC) was 8-10 times more susceptible, suggesting TolC contributes to resistance [1].

Mechanism of Action & Cellular Response

This compound inhibits LpxC, the enzyme that catalyzes the first committed step in the lipid A biosynthesis pathway of lipopolysaccharide (LPS) [1]. Inhibition disrupts the tightly regulated balance between LPS and phospholipid biosynthesis [1]. The following diagram illustrates the mechanism and consequences of LpxC inhibition:

G A This compound B Inhibits LpxC Enzyme A->B C Disrupts Lipid A Biosynthesis B->C D Impaired Outer Membrane Integrity C->D E Cellular Consequences D->E F ↑ Sensitivity to other antibiotics (e.g., Vancomycin, Rifampin) E->F G Accumulation of lyso-Phosphatidylethanolamine E->G H Induction of Fatty Acid Biosynthesis (FabA, FabB) E->H I Stabilization of LpxC Protein (Impaired FtsH-mediated degradation) E->I

Key experimental findings that support this mechanism include:

  • Direct Target Engagement: A thermal shift assay demonstrated that this compound binds directly to purified LpxC, increasing its melting temperature (Tm) by 5.5°C, indicating protein stabilization [1].
  • Membrane-Specific Action: The compound does not depolarize the bacterial membrane, confirming that its antibacterial activity is not due to general membrane disruption but specific inhibition of LpxC [1].
  • Proteomic Changes: Treatment with this compound causes consistent upregulation of enzymes FabA and FabB, involved in unsaturated fatty acid biosynthesis, reflecting the cell's attempt to counter the imbalance in membrane biogenesis [1].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when preparing a DMSO stock solution of this compound? Ensure you use newly opened, dry DMSO. Hygroscopic DMSO can absorb water from the atmosphere, which may significantly impact the solubility of the compound and lead to inconsistent experimental results [2].

Q2: My this compound solution appears cloudy after preparation. What should I do? The product information suggests that formulations with low water solubility may result in suspension solutions [4]. You can try brief sonication and warming to achieve a clear solution. For in vivo experiments where a clear solution is critical, consider testing one of the alternative injection formulations provided, such as those containing a mix of DMSO, PEG300, Tween 80, and saline [4].

Q3: How can I confirm that my batch of this compound is biologically active? You can verify activity by determining the Minimum Inhibitory Concentration (MIC) against a reference strain of E. coli and comparing it to the published value of 1-2 μg/mL [4] [1]. Furthermore, you could perform a secondary assay to show that the compound sensitizes E. coli to antibiotics like vancomycin or rifampin, which is a known downstream effect of LpxC inhibition and outer membrane disruption [1].

References

PF-04753299 vs CHIR090 LpxC inhibitor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide: PF-04753299 vs. CHIR-090

Feature This compound CHIR-090
Chemical Class Methyl sulfone [1] N-aroyl-L-threonine derivative [1] [2]
Molecular Formula C₁₈H₂₁NO₄S [3] [4] Information not available in search results
Molecular Weight 347.43 g/mol [4] Information not available in search results
Target Enzyme LpxC (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase) [4] LpxC [1] [2] [5]
Enzyme Inhibition (IC₅₀) 1.37 nM (against LpxC) [3] Information not available in search results

| Antibacterial Activity (MIC) | • E. coli: 2 µg/mL (MIC₉₀) [4]P. aeruginosa: 4 µg/mL (MIC₉₀) [4]K. pneumoniae: 16 µg/mL (MIC₉₀) [4] | • E. coli: 0.2 µg/mL (MIC in M9 medium) [1] | | Cellular Response in E. coli | • Changes in cell shape [1] • Sensitizes cells to vancomycin & rifampin [1] • Induces FabA/FabB (fatty acid biosynthesis) [1] | • Changes in cell shape [1] • Sensitizes cells to vancomycin & rifampin [1] • Induces FabA/FabB (fatty acid biosynthesis) [1] | | Key Characteristics | • Selective LpxC inhibitor [4] • Bactericidal against gonococcal isolates [4] | • Prototypical, well-studied inhibitor [1] [2] [6] • Two-step, time-dependent inhibition kinetics [2] • Used as a tool in culturomics [5] |

Experimental Data and Protocols

The data in the table is supported by the following experimental methodologies:

  • Minimal Inhibitory Concentration (MIC) Determination: Bacterial strains are grown in liquid culture media (e.g., M9 minimal medium for E. coli) [1] with serial dilutions of the inhibitor. The MIC is defined as the lowest concentration that visually prevents bacterial growth after an incubation period [1] [4].
  • Enzyme Inhibition Assay (IC₅₀): The concentration of an inhibitor required to reduce the activity of a purified target enzyme (like LpxC) by half. This measures direct binding affinity to the enzyme [3].
  • Thermal Shift Assay: Used to confirm inhibitor binding. When a compound binds to a purified protein (like LpxC), it often stabilizes it, increasing the protein's melting temperature (Tm), which can be tracked with a fluorescent dye [1].
  • Global Proteome Analysis (Mass Spectrometry-Based Proteomics): Used to study cellular responses. Bacteria are treated with a sublethal dose of the inhibitor, and their protein content is analyzed to identify changes in protein abundance, revealing stress responses and pathway perturbations [1].

Mechanism of Action and Structural Insights

Both compounds inhibit the same essential bacterial target but exploit its structure differently.

  • Biological Context: LpxC is a highly conserved, zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [2] [6]. Inhibiting LpxC disrupts outer membrane integrity, leading to cell death and increased sensitivity to other antibiotics [1].
  • Pharmacophore Model (CHIR-090): The structure of CHIR-090 can be divided into key regions [6]:
    • Zinc-Binding Group (ZBG): A hydroxamic acid moiety that chelates the active-site zinc ion.
    • Linker & Hydrophobic Fragment: A region that occupies the enzyme's hydrophobic passage.
    • Solvent-Exposed Group: A morpholine ring that sits in a shallow pocket on the enzyme's surface.
  • Binding and Resistance: CHIR-090 is a slow, tight-binding inhibitor that undergoes a two-step binding process, resulting in a long residence time on the enzyme [2]. Mutations in the hydrophobic passage of LpxC can confer resistance to CHIR-090 [2]. A study found that the cellular response to LpxC inhibition in E. coli can vary between different inhibitor classes, suggesting that antibiotics targeting the same enzyme do not necessarily elicit identical effects [1].

The following diagram illustrates the lipid A biosynthesis pathway and the strategic inhibition point of these compounds.

UDP_GlcNAc UDP-GlcNAc Step1 Acylated UDP-3-O-hydroxyacyl-GlcNAc UDP_GlcNAc->Step1 Acylation LpxA LpxA (First Enzyme) LpxA->Step1 Reversible Step2 UDP-2,3-dihydroxyacyl-GlcNAc Step1->Step2 Deacetylation LpxC LpxC (Target Enzyme) LpxC->Step2 Inhibited by This compound & CHIR-090 LipidA Lipid A (Outer Membrane Anchor) Step2->LipidA Multiple Steps

Research Implications and Compound Selection

  • CHIR-090 is a foundational research tool, extensively used to study the biological consequences of LpxC inhibition, from basic microbiology to applications like culturomics for gut microbiome studies [1] [5]. Its well-characterized structure and binding mode make it a benchmark for developing new inhibitors [2] [6].
  • This compound, as a methyl sulfone compound, represents a distinct chemical class. Its primary value lies in its selective potency and demonstrated efficacy against a panel of clinical pathogens, highlighting its potential as a lead compound for antibiotic development [1] [4].

The available evidence suggests that while this compound may have superior in vitro potency against some specific pathogens, CHIR-090 has been more widely adopted as a research tool due to its well-understood mechanism.

References

PF-04753299 comparison with other LpxC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of LpxC Inhibitors

Feature/Inhibitor PF-04753299 CHIR-090 L-161,240 BB-78485 PF-05081090
Primary Structural Class Methylsulfone Hydroxamate [1] N-aroyl-L-threonine Hydroxamate [1] [2] Aryl-oxazoline [1] Sulfonamide [1] Methylsulfone Hydroxamate (structurally similar to this compound) [1]
Enzyme Inhibition (IC₅₀) 1.37 nM (E. coli LpxC) [3] Not fully specified in results Not fully specified in results Not fully specified in results Not fully specified in results

| Antimicrobial Activity (MIC) | • E. coli: 1 µg/mL [1]P. aeruginosa: 4 µg/mL [4]K. pneumoniae: 16 µg/mL [4] | 0.2 µg/mL (E. coli W3110) [1] | 0.2 µg/mL (E. coli W3110) [1] | 5 µg/mL (E. coli W3110) [1] | 0.2 µg/mL (E. coli W3110) [1] | | LpxC Binding (ΔMelting Temp, Tm) | +5.5°C [1] | +8.0°C [1] | +7.5°C [1] | +12.0°C [1] | +5.5°C [1] | | Key Mechanism Notes | • Does not depolarize membrane [1] • Substrate for BpeAB-OprB efflux pump in B. cenocepacia [5] | • Prototypical, well-studied inhibitor [2] | Early aryloxazoline derivative [2] | Distinct sulfonamide class; induces highest Tm shift [1] | Similar profile to this compound [1] |

Experimental Data and Protocols

The comparative data in the table above were primarily generated using the following standardized experimental protocols, which you can adapt for your own research.

  • Thermal Shift Assay (for Binding Affinity): This method determines the stabilization of LpxC upon inhibitor binding.

    • Procedure: Purified His-tagged LpxC is incubated with the inhibitor and a fluorescent cysteine-binding probe (BODIPY FL L-cystine). As the temperature increases, the protein unfolds, exposing cysteine residues and increasing fluorescence. The temperature at which 50% of the protein is unfolded (melting temperature, Tm) is recorded. A higher Tm in the presence of an inhibitor indicates binding and stabilization of the protein structure [1].
    • Key Finding: All five inhibitors stabilized LpxC, but to different degrees, confirming they all bind the enzyme directly despite structural differences [1].
  • Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC): This method determines the lowest concentration of an inhibitor that prevents visible bacterial growth.

    • Procedure: Bacteria (e.g., E. coli W3110) are grown in liquid culture media (e.g., M9 minimal medium) with serial dilutions of the LpxC inhibitor. Growth is monitored to determine the MIC value [1].
    • Key Finding: The MIC values revealed significant differences in potency, with CHIR-090, L-161,240, and PF-05081090 being the most potent under these conditions [1].

Research Implications and Considerations

When selecting an LpxC inhibitor for your research, please consider these factors based on the comparative data:

  • Potency vs. Scaffold: While CHIR-090 shows excellent potency, exploring different chemical scaffolds like the methylsulfone (This compound) or sulfonamide (BB-78485) classes is crucial for overcoming species-specific resistance and understanding diverse structure-activity relationships [1].
  • Efflux Pump Susceptibility: Be aware that this compound's efficacy can be influenced by bacterial efflux pumps. Studies in Burkholderia cenocepacia identified it as a substrate for the BpeAB-OprB efflux pump [5]. Using efflux pump-deficient strains (e.g., E. coli ΔtolC) significantly increases susceptibility to these compounds [1].
  • Cellular Response Variation: Research indicates that different LpxC inhibitors do not necessarily elicit identical cellular responses in bacteria. For example, the proteomic response to this compound in E. coli can differ from that of other inhibitors, suggesting compound-specific secondary effects beyond simple enzyme inhibition [1].

Practical Research Application

To help visualize the role of LpxC inhibitors and a key experimental workflow, the following diagrams outline the biological context and a standard methodological approach.

G cluster_inhibitor LpxC Inhibitor Action LPSynthesis Lipid A Biosynthesis (LPS Pathway) LpxA LpxA (Reversible reaction) LPSynthesis->LpxA LpxC LpxC (Irreversible, committed step) LpxA->LpxC OuterMembrane Intact Outer Membrane (Gram-negative bacteria) LpxC->OuterMembrane Inhibitor e.g., this compound LpxCBlocked LpxC Enzyme Inhibited Inhibitor->LpxCBlocked LpxCBlocked->LpxC  Blocks

Diagram 1: Simplified mechanism of LpxC inhibitors. LpxC catalyzes the first committed step in Lipid A biosynthesis. Inhibitors like this compound block LpxC, disrupting the production of lipopolysaccharide (LPS) and compromising outer membrane integrity.

G Start Purified LpxC Protein (His-tagged) Incubation Incubate with: - Inhibitor - Fluorescent Dye (BODIPY FL L-cystine) Start->Incubation TempRamp Apply Temperature Ramp Incubation->TempRamp Fluorescence Measure Fluorescence vs. Temperature TempRamp->Fluorescence Analysis Determine Melting Temperature (Tm) Fluorescence->Analysis Result Tm Shift indicates Protein Stabilization & Inhibitor Binding Analysis->Result

Diagram 2: Thermal shift assay workflow for evaluating LpxC inhibitor binding. A positive shift in the melting temperature (Tm) of LpxC in the presence of a compound indicates successful binding and stabilization of the enzyme.

References

PF-04753299 spectrum activity against Gram-negative pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Profile of PF-04753299

The table below summarizes the available quantitative data on the activity of this compound against Gram-negative pathogens.

Bacterial Strain Key Metric(s) (MIC) Experimental Conditions / Notes Source Citation
General Gram-negative bacteria Potent antibacterial activity [1] Described as a treatment for Gram-negative infections; specific MIC values for most pathogens not provided in results. [1]
Escherichia coli W3110 MIC: 1 μg/mL [2] Tested in M9 minimal medium. [2]
Escherichia coli W3110 ΔtolC MIC: ~0.125 μg/mL [2] Efflux pump-deficient strain; demonstrates role of TolC in resistance. [2]
E. coli LpxC Enzyme IC₅₀: 1.37 nM [1] In vitro enzyme inhibition assay. [1]

Detailed Experimental Context

Understanding the experimental conditions is crucial for interpreting the data.

  • Methodology for MIC Determination: The Minimal Inhibitory Concentration (MIC) for E. coli was determined using standard broth microdilution methods. Briefly, bacteria were grown in M9 minimal medium with serially diluted concentrations of this compound. The MIC is defined as the lowest concentration that completely inhibits visible growth after a standard incubation period [2].
  • Mechanism of Action: this compound specifically inhibits the LpxC enzyme, which catalyzes the first committed step in the biosynthesis of lipid A, a critical component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [2] [1]. This mechanism is distinct from most common antibiotics.
  • Cellular Response: Treatment of E. coli with a sublethal dose of this compound leads to notable physiological changes, including alterations in cell shape and sensitization to other antibiotics like rifampin and vancomycin, which normally cannot penetrate the outer membrane effectively [2]. Proteomic studies show that LpxC inhibition also triggers an upregulation of proteins involved in fatty acid biosynthesis (FabA, FabB), indicating a complex cellular stress response [2].

The following diagram illustrates the mechanism of action of LpxC inhibitors like this compound and the subsequent bacterial response.

A This compound B Inhibits LpxC Enzyme A->B C Disrupts Lipid A Biosynthesis B->C D Compromised Outer Membrane C->D F Imbalance in LPS/Phospholipid Ratio C->F E1 ↑ Membrane Permeability D->E1 E2 Sensitization to other antibiotics (e.g., Vancomycin, Rifampin) D->E2 E3 Cell Shape Changes D->E3 G Cellular Stress Response (↑ FabA, FabB) F->G

Comparison with Other LpxC Inhibitors

When compared to other LpxC inhibitors, this compound shows a distinct potency profile. The table below compares it with other inhibitors based on data from E. coli.

LpxC Inhibitor Chemical Class MIC vs E. coli W3110 Relative Potency Notes
This compound Methyl sulfone [2] 1 μg/mL [2] Less potent than CHIR-090 in this strain.
CHIR-090 N-aroyl-L-threonine [2] 0.2 μg/mL [2] One of the most potent inhibitors studied.
L-161,240 Aryl-oxazoline [2] 0.2 μg/mL [2] Potency equal to CHIR-090.
PF-05081090 Methyl sulfone [2] 0.2 μg/mL [2] Structurally similar to this compound but more potent.
BB-78485 Sulfonamide [2] 5 μg/mL [2] Least potent of the five inhibitors compared.

A deep mutational scanning study also suggested that the frequency of resistance-conferring mutations in LpxC can vary depending on the specific inhibitor, which can be used to rank lead compounds for further development [3].

Knowledge Gaps and Further Research

The current publicly available scientific literature provides a solid foundation for understanding this compound's activity against E. coli. However, a comprehensive comparison guide requires data that appears to be absent from these sources:

  • Spectrum Data: There is a lack of specific MIC data for other high-priority Gram-negative pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, or Acinetobacter baumannii.
  • In Vivo Efficacy: The search results do not contain information on animal model studies or pharmacokinetic/pharmacodynamic (PK/PD) properties.
  • Direct Head-to-Head Comparisons: While some potency comparisons exist, broader comparisons of cytotoxicity, therapeutic index, and solubility are not available in these particular articles.

To complete your comparison guide, you may need to search for specialized antimicrobial databases or proprietary data from pharmaceutical companies that have developed LpxC inhibitors.

References

PF-04753299 validation as antibiotic potentiator

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of PF-04753299

The table below summarizes the key experimental data for this compound alongside other LpxC inhibitors, highlighting its performance and properties.

Inhibitor Name Chemical Class Target MIC against E. coli Key Findings & Comparative Notes
This compound Methyl sulfone [1] [2] LpxC [2] 1 µg/mL (E. coli W3110) [1] Binds/stabilizes LpxC (Tm=59.5°C); bactericidal; 8-10x more effective in ΔtolC strain [1].
CHIR-090 N-aroyl-L-threonine [1] LpxC [1] 0.2 µg/mL (E. coli W3110) [1] Binds/stabilizes LpxC (Tm=62°C); more potent in vitro than this compound [1].
L-161,240 Aryl-oxazoline [1] LpxC [1] 0.2 µg/mL (E. coli W3110) [1] Binds/stabilizes LpxC (Tm=61.5°C) [1].
BB-78485 Sulfonamide [1] LpxC [1] 5 µg/mL (E. coli W3110) [1] Binds/stabilizes LpxC (Tm=66°C); least potent in this comparison [1].
PF-05081090 Methyl sulfone [1] LpxC [1] 0.2 µg/mL (E. coli W3110) [1] Structurally similar to this compound; higher potency [1].

Experimental Insights and Protocols

The data for this compound was generated through standard microbiological and biochemical assays.

  • Minimum Inhibitory Concentration (MIC) Determination: Bacterial growth is monitored in liquid culture medium with serially diluted antibiotics. The lowest concentration that visually inhibits growth is recorded as the MIC [1].
  • Thermal Shift Assay: Protein melting temperature is measured with/without compound. An increased melting temperature indicates compound binding and stabilization of the target protein (LpxC) [1].
  • Membrane Depolarization Assay: Fluorescence probe DiSC3 integrates into polarized membranes. Release and fluorescence increase upon depolarization. LpxC inhibitors showed no signal change, confirming no membrane damage [1].
  • Outer Membrane Permeabilization Assessment: LpxC inhibition disrupts Lipopolysaccharide (LPS) biosynthesis, increasing outer membrane permeability. This is measured by increased sensitivity to antibiotics like vancomycin and rifampicin, which normally cannot penetrate the outer membrane [1].

Mechanism of Action: LpxC Inhibition

This compound exerts its antibacterial effect by specifically inhibiting the LpxC enzyme, a key zinc-dependent metalloenzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. The following diagram illustrates the mechanism and consequences of LpxC inhibition.

lpxc_inhibition UDP_GlcNAc UDP-GlcNAc LpxA Enzyme: LpxA UDP_GlcNAc->LpxA UDP_3O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP_3O_acyl_GlcNAc LpxC Enzyme: LpxC (Zn²⁺-dependent) Target of this compound UDP_3O_acyl_GlcNAc->LpxC Lipid_X Lipid X Precursor LpxC->Lipid_X Commited Step Abx_Sens Increased Antibiotic Sensitivity LpxC->Abx_Sens Inhibition Leads to LPS Mature LPS Lipid_X->LPS OM Outer Membrane Integrity LPS->OM OM->Abx_Sens Loss of Leads to Gram_neg Gram-negative Bacterium Gram_neg->LpxA Gram_neg->LpxC PF This compound PF->LpxC Inhibits

Diagram: Mechanism of this compound. The inhibitor blocks LpxC, the first committed step in Lipid A synthesis, leading to impaired outer membrane integrity and increased susceptibility to other antibiotics [1].

Research Considerations and Future Directions

  • Distinction from Classic Potentiators: this compound is a direct-acting antibacterial agent, not a pure potentiator. Its ability to sensitize bacteria to other antibiotics is a downstream consequence of target inhibition [1].
  • Resistance Potential: Deep mutational scanning studies suggest MurA, not LpxC, may be a superior antibiotic target due to lower mutational flexibility, which reduces the risk of resistance development while preserving essential function [3].
  • Broader Potentiation Strategies: True antibiotic potentiators (adjuvants) work through different mechanisms, such as efflux pump inhibition (e.g., PaβN) or β-lactamase inhibition (e.g., clavulanic acid), to rescue the activity of a co-administered antibiotic [4] [5].

Conclusion

This compound is a validated, potent LpxC inhibitor with demonstrated bactericidal activity. Its capability to increase bacterial permeability and sensitivity to other antibiotic classes makes it a valuable tool for combination therapy studies. Future work could focus on explicitly profiling it in combination assays with a wider range of antibiotic classes to further define its utility as a potentiator.

References

PF-04753299 comparative MIC values across bacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity of PF-04753299

The table below summarizes the specific MIC (Minimum Inhibitory Concentration) values for this compound against key Gram-negative pathogens, which is a direct measure of its potency in vitro [1].

Bacterial Strain MIC₉₀ Value
Escherichia coli 2 μg/mL
Pseudomonas aeruginosa 4 μg/mL
Pneumonia strains (unspecified) 16 μg/mL

This compound is a potent and specific inhibitor of the LpxC enzyme, which is essential for the biosynthesis of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1]. Its bactericidal (bacteria-killing) activity is of particular interest for researching Gram-negative bacterial infections [1].

Experimental Context and Comparative Insights

The data in the table comes from research that identified this compound's activity against gonococci, with the provided MIC90 values indicating the concentration required to inhibit the growth of 90% of the tested isolates [1].

Mechanism of Action and Susceptibility: The efficacy of LpxC inhibitors like this compound is closely linked to the integrity of the Gram-negative outer membrane. Research shows that bacterial species which naturally lack canonical lipopolysaccharide (LPS)—such as Neisseria gonorrhoeae, Moraxella catarrhalis, and Campylobacter jejuni—demonstrate a higher intrinsic susceptibility to other hydrophobic compounds like marinopyrrole A [2]. Furthermore, when LPS-producing, typically resistant bacteria are exposed to LpxC inhibitors, their outer membrane is compromised, making them more susceptible to these compounds [2]. This suggests that this compound's activity profile is likely influenced by these same fundamental permeability barriers.

Comparative LpxC Inhibitor Data: A 2024 study directly compared the potency of five different LpxC inhibitors in E. coli, including this compound [3]. In M9 minimal medium, this compound had an MIC of 1 μg/mL, making it less potent than CHIR-090, L-161,240, and PF-05081090 (all 0.2 μg/mL), but more potent than BB-78485 (5 μg/mL) [3]. The study also found that an efflux pump-deficient (ΔtolC) E. coli strain was 8 to 10 times more susceptible to these compounds, highlighting the role of efflux pumps in limiting their effectiveness [3].

Key Experimental Protocols from Research

The following methodologies are commonly used in studies that generate this type of antimicrobial data:

  • Broth Microdilution for MIC Determination: This standard assay is performed in clear, non-treated 96-well plates. The compound of interest (e.g., marinopyrrole A) is subjected to serial dilution in a broth medium, creating a concentration gradient. Bacterial inoculum is added to each well, and the plate is incubated. The MIC is identified as the lowest concentration of the compound that visibly inhibits bacterial growth [2].
  • Thermal Shift Assay for Target Engagement: This assay confirms that a small molecule binds to its intended protein target. Purified protein (e.g., LpxC) is mixed with the inhibitor and a fluorescent dye. The mixture is subjected to a controlled temperature increase. When the protein unfolds (melts), the dye binds to exposed hydrophobic regions and fluoresces more intensely. A statistically significant increase in the protein's melting temperature in the presence of a compound indicates binding and stabilization of the protein's structure [3].

LpxC Inhibition Pathway

The following diagram illustrates the mechanism by which this compound disrupts bacterial outer membrane synthesis.

G A UDP-3-O-acyl-GlcNAc B LpxC Enzyme A->B Substrate C Lipid A Biosynthesis (Raetz Pathway) B->C D Lipopolysaccharide (LPS) C->D E Intact Outer Membrane D->E Essential Component F This compound F->B Inhibits

As shown, this compound specifically inhibits the LpxC enzyme, which catalyzes the first committed step in the Lipid A biosynthesis pathway. This disruption halts the production of Lipopolysaccharide (LPS), a major structural component of the outer membrane in Gram-negative bacteria, ultimately compromising membrane integrity and leading to bacterial cell death [3].

Research Considerations

  • Mechanism-Specific Susceptibility: When evaluating this compound or other LpxC inhibitors, consider that their activity is not uniform across all Gram-negative species. Bacteria with non-canonical LPS structures may be inherently more susceptible [2].
  • Strain and Condition Variability: MIC values can be influenced by factors such as the specific bacterial strain, growth medium, and incubation conditions. The data from M9 minimal medium in one study [3] may differ from results in richer media.

References

PF-04753299 efficacy in murine infection model validation

Author: Smolecule Technical Support Team. Date: February 2026

Profile of PF-04753299

The table below summarizes the key available information for this compound as an LpxC inhibitor antibiotic.

Property Description for this compound
Target LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) [1] [2]
Target Role First committed & essential enzyme in lipid A (Lipopolysaccharide/LPS) biosynthesis pathway [1]
Mechanism of Action Binds to and inhibits LpxC enzyme, disrupting formation of the outer membrane in Gram-negative bacteria [1]
Chemical Class Methyl sulfone-based compound [1]
Measured Activity (MIC in E. coli) 1 μg/mL (Minimal Inhibitory Concentration) [1]

The Role of LpxC Inhibition

LpxC is a key enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1] [3]. Inhibiting LpxC disrupts the formation of this critical membrane structure.

The following diagram illustrates the mechanism of LpxC inhibitors and their cellular consequences.

LPS LPS OM Intact Outer Membrane LPS->OM DisruptedOM Disrupted Outer Membrane Permeability LPS->DisruptedOM Depletion causes Death Bacterial Cell Death DisruptedOM->Death Sens Increased Sensitivity to Other Antibiotics DisruptedOM->Sens LpxC LpxC LipidA Lipid A Biosynthesis LpxC->LipidA Catalyzes LpxC_Inhibited LpxC Inhibited (e.g., by this compound) DisruptedLipidA Disrupted Lipid A Biosynthesis LpxC_Inhibited->DisruptedLipidA Leads to LipidA->LPS DisruptedLipidA->LPS Blocks production of

References

PF-04753299 outer membrane integrity assessment compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of LpxC Inhibitors

The table below summarizes key experimental data for PF-04753299 and other LpxC inhibitors, highlighting their antibacterial potency and observed effects on bacterial membranes.

Inhibitor Name Target MIC against E. coli (μg/mL) Key Findings on Outer Membrane Integrity
This compound LpxC 1.0 [1] Increased sensitivity to vancomycin and rifampin; sensitization linked to the BpeAB-OprB efflux pump in B. cenocepacia [2] [1].
CHIR-090 LpxC 0.2 [1] Increased sensitivity to vancomycin and rifampin; induced accumulation of lyso-phosphatidylethanolamine [1].
L-161,240 LpxC 0.2 [1] Increased sensitivity to vancomycin and rifampin; induced accumulation of lyso-phosphatidylethanolamine [1].
PF-05081090 LpxC 0.2 [1] Increased sensitivity to vancomycin and rifampin [1].
BB-78485 LpxC 5.0 [1] Increased sensitivity to vancomycin and rifampin [1].
BRD1401 OprH Information missing Disrupts OprH-LPS interaction, increases membrane fluidity, and inhibits growth in P. aeruginosa [3].

Abbreviations: MIC: Minimal Inhibitory Concentration.

Detailed Experimental Protocols

The key findings on outer membrane integrity are typically derived from the following established experimental methods.

Assessing Outer Membrane Permeability
  • Principle: A compromised LPS layer allows entry of large molecules that normally cannot cross the intact outer membrane.
  • Protocol:
    • Culture Preparation: Grow bacterial cultures (e.g., E. coli) to mid-log phase [1].
    • Inhibitor Exposure: Treat the cultures with a sub-lethal concentration of the LpxC inhibitor. A common approach is to use a concentration equal to the PEC (Potency at Equivalent Concentration), which is a fraction of the MIC [1].
    • Challenge with Probes: Add antibiotics like vancomycin (which is large and typically ineffective against Gram-negative bacteria with intact outer membranes) or rifampin [1].
    • Analysis: Monitor bacterial growth or cell death. Enhanced susceptibility to these antibiotics indicates that the LpxC inhibitor has successfully increased outer membrane permeability [1].
Thermal Shift Assay (for Target Engagement)
  • Principle: Binding of a small molecule to a protein often stabilizes it, increasing its melting temperature ((T_m)). This assay confirms the inhibitor binds directly to the LpxC enzyme.
  • Protocol:
    • Protein Purification: Purify recombinant LpxC protein [1].
    • Sample Preparation: Mix LpxC with the inhibitor (dissolved in DMSO) and a fluorescent dye (e.g., BODIPY FL L-cystine) that binds to cysteine residues exposed upon protein unfolding. A DMSO-only control is essential [1].
    • Thermal Denaturation: Run the samples in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C) while monitoring fluorescence [1].
    • Data Analysis: Determine the (T_m) for each condition. A positive shift in (T_m) for the inhibitor-containing sample compared to the control confirms direct binding to LpxC [1].
Phospholipid Imbalance Analysis
  • Principle: Inhibiting LPS synthesis disrupts the balance between LPS and phospholipids, which can lead to the accumulation of specific phospholipid intermediates.
  • Protocol:
    • Treatment: Expose bacterial cells to the LpxC inhibitor [1].
    • Lipid Extraction: Harvest cells and extract lipids using standard methods (e.g., the Bligh and Dyer method).
    • Separation and Detection: Analyze the lipid extracts using techniques like thin-layer chromatography (TLC) or mass spectrometry.
    • Observation: The accumulation of lyso-phosphatidylethanolamine, a phospholipid cleavage product generated by the phospholipase PldA, indicates an imbalance in membrane biosynthesis [1].

Mechanism of Action: How LpxC Inhibition Disrupts the Outer Membrane

The following diagram illustrates the mechanism by which this compound and other LpxC inhibitors ultimately compromise outer membrane integrity.

G Start This compound and other LpxC Inhibitors Step1 Inhibit LpxC enzyme Start->Step1 Binds and stabilizes LpxC Step2 Block Lipid A biosynthesis (Raetz pathway) Step1->Step2 Step3 Disrupt LPS synthesis Step2->Step3 Step4 Imbalance in LPS/Phospholipid ratio Step3->Step4 Effect1 Accumulation of lyso-phosphatidylethanolamine Step4->Effect1 Effect2 Increased outer membrane permeability Step4->Effect2 Effect3 Sensitization to hydrophobic toxic compounds (e.g., Vancomycin) Effect1->Effect3 Altered membrane fluidity Effect2->Effect3 End Compromised Membrane Integrity and Bactericidal Effect Effect3->End

This mechanism is distinct from other outer membrane-targeting compounds. For example, the probe BRD1401 identified in Pseudomonas aeruginosa does not target LpxC but instead binds to OprH, a specific outer membrane protein. This binding disrupts OprH's interaction with LPS, increasing membrane fluidity and causing lethality, especially in strains already weakened by depletion of other outer membrane proteins [3].

Key Research Implications

  • This compound shows broad applicability: It has demonstrated bactericidal activity against a range of Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Burkholderia cenocepacia [2] [4].
  • Efflux pumps influence potency: The effectiveness of this compound can be modulated by bacterial efflux pumps. Research shows that an efflux pump-deficient E. coli strain (ΔtolC) was 8-10 times more susceptible to LpxC inhibitors, and in B. cenocepacia, susceptibility was linked to the BpeAB-OprB efflux pump [2] [1].
  • Cellular responses vary by compound: While all LpxC inhibitors block the same enzyme, they can elicit distinct cellular stress responses and proteomic changes in bacteria. This suggests that subtle differences in inhibitor structure can have significant downstream effects [1].

References

PF-04753299 BpeAB-OprB efflux pump substrate verification

Author: Smolecule Technical Support Team. Date: February 2026

Substrate Verification for BpeAB-OprB Efflux Pump

Compound / Agent Efflux Pump Experimental Organism Key Experimental Evidence Susceptibility Phenotype
PF-04753299 (LpxC inhibitor) BpeAB-OprB Burkholderia cenocepacia K56-2 Transposon mutagenesis with barcode sequencing (BarSeq) showed mutants in BpeAB-OprB had increased susceptibility [1]. Increased susceptibility upon pump disruption [1]
CHIR-090 (LpxC inhibitor) BpeAB-OprB Burkholderia cenocepacia K56-2 Transposon mutagenesis with barcode sequencing (BarSeq) showed mutants in BpeAB-OprB had increased susceptibility [1]. Increased susceptibility upon pump disruption [1]
Novobiocin BpeAB-OprB Burkholderia cenocepacia K56-2 Transposon mutagenesis with barcode sequencing (BarSeq) showed mutants in BpeAB-OprB had increased susceptibility [1]. Increased susceptibility upon pump disruption [1]
Avibactam BpeAB-OprB Burkholderia cenocepacia K56-2 Transposon mutagenesis with barcode sequencing (BarSeq) showed mutants in BpeAB-OprB had increased susceptibility [1]. Increased susceptibility upon pump disruption [1]
Aminoglycosides & Macrolides (e.g., Gentamicin, Streptomycin, Erythromycin) BpeAB-OprB Burkholderia pseudomallei Deletion mutant (ΔbpeAB) showed decreased MIC and MBC; efflux was proton-gradient dependent [2] [3]. Decreased MIC/MBC in deletion mutant [2]

Detailed Experimental Evidence and Protocols

The verification of this compound as a substrate comes from a high-throughput genetic screen, which provides robust, albeit indirect, evidence.

Primary Experimental Evidence
  • Source: A 2024 study re-analyzed a genome-wide transposon mutant library in B. cenocepacia K56-2 exposed to a panel of antibiotics [1].
  • Core Finding: Disruption of genes encoding the BpeAB-OprB efflux pump led to a significant fitness defect for mutants grown in the presence of sub-inhibitory concentrations of this compound [1]. This indicates that a functional BpeAB-OprB pump is required for full resistance to this drug, strongly suggesting the pump exports it.
  • Context: The study identified several other substrates for this pump, positioning this compound among other known compounds like the LpxC inhibitor CHIR-090, novobiocin, and avibactam [1].
Key Experimental Protocol: BarSeq Fitness Assay

The following diagram illustrates the workflow of the key experiment that identified this compound as a BpeAB-OprB substrate.

start Create Barcoded Transposon Mutant Library expose Expose Library to Sub-inhibitory this compound start->expose harvest Harvest Surviving Mutants expose->harvest seq Sequence Barcodes (BarSeq) harvest->seq analyze Analyze Mutant Fitness seq->analyze result Identify Essential Genes for Resistance analyze->result

Workflow Explanation:

  • Library Creation: A large library of B. cenocepacia mutants is generated, each with a single gene disrupted by a transposon containing a unique DNA barcode [1].
  • Selection Pressure: The entire library is grown in the presence of a sub-inhibitory concentration of this compound. Mutants in genes important for resistance (like efflux pumps) cannot grow as well [1].
  • Fitness Quantification: After exposure, barcodes from the surviving population are sequenced and counted. Mutants with fewer barcode counts represent genes essential for resisting the drug [1].
  • Data Interpretation: The finding that mutants with a disrupted bpeAB-oprB operon are underrepresented after this compound exposure provides genetic evidence that this pump is crucial for expelling the drug [1].

Comparative Insights on Efflux Pump Substrate Verification

Verifying a compound as an efflux pump substrate typically requires multiple lines of evidence. The case of this compound provides one key piece of this puzzle.

  • Genetic Evidence (Current for this compound): Demonstrating that inactivation of the pump gene increases bacterial susceptibility to the drug. This is the evidence provided by the transposon screen [1].
  • Biochemical Evidence: Directly measuring the accumulation of the drug inside bacterial cells with and without a functional pump, or demonstrating active efflux in membrane vesicle assays. This direct transport data for this compound was not indicated in the available search results.
  • Inhibitor Studies: Showing that adding a known efflux pump inhibitor restores the activity of the drug. While not performed for this compound in the cited study, another study on E. coli showed that an efflux pump-deficient (ΔtolC) strain was 8-10 times more susceptible to this compound and other LpxC inhibitors, confirming the general role of efflux in resistance to this drug class [4].

Research Implications

For researchers in the field, the identification of this compound as a likely BpeAB-OprB substrate has important implications:

  • Drug Discovery: This finding highlights a specific resistance mechanism in problematic Burkholderia species that must be overcome for LpxC inhibitors to be clinically effective [1]. Strategies could include developing BpeAB-OprB inhibitors or designing LpxC inhibitors that evade this efflux pump.
  • Platform Utility: The study demonstrates the power of systematic genetic approaches like BarSeq to uncover the roles of specific cell envelope components in antibiotic resistance comprehensively [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

347.11912932 g/mol

Monoisotopic Mass

347.11912932 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

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